molecular formula C21H28N2O5 B562202 Ramiprilat-d5 CAS No. 1356837-92-7

Ramiprilat-d5

Cat. No.: B562202
CAS No.: 1356837-92-7
M. Wt: 393.495
InChI Key: KEDYTOTWMPBSLG-WVRDEORASA-N
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Description

Ramiprilat-d5, also known as this compound, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-WVRDEORASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Ramiprilat-d5 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ramiprilat-d5, a key analytical tool in the research and development of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its primary application as an internal standard in bioanalytical methodologies, offering comprehensive data, experimental protocols, and visual workflows to support its use in pharmacokinetic and clinical studies.

Introduction to this compound

This compound is the deuterium-labeled form of Ramiprilat, the active metabolite of the prodrug Ramipril. Ramipril is a widely prescribed medication for hypertension and heart failure.[1][2][3] Following oral administration, Ramipril is rapidly absorbed and hydrolyzed in the liver to form Ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5][6]

The primary role of this compound in a research setting is to serve as an internal standard (IS) for the quantitative analysis of Ramipril and Ramiprilat in biological matrices.[7] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency in mass spectrometry, allowing for accurate and precise quantification by correcting for variability during sample preparation and analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for method development and for ensuring the correct identification and handling of the compound.

PropertyValue
Chemical Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Alternate Names This compound (Mixture of Diastereomers); HOE 498 Diacid-d5; Ramipril Diacid-d5
CAS Number 1356837-92-7
Molecular Formula C₂₁H₂₃D₅N₂O₅
Molecular Weight 393.49 g/mol

Pharmacokinetics of Ramipril and Ramiprilat

Understanding the pharmacokinetic profile of Ramipril and its active metabolite, Ramiprilat, is crucial for designing and interpreting bioanalytical studies. This compound is instrumental in accurately determining the concentrations of these compounds in various biological samples.

ParameterRamiprilRamiprilat
Bioavailability ~50-60%-
Time to Peak Plasma Concentration (Tmax) Within 1 hour2-4 hours
Plasma Protein Binding ~73%~56%
Elimination Half-life Initial: 2-4 hoursApparent: 9-18 hours; Terminal: >50 hours
Metabolism Hydrolyzed in the liver to RamiprilatFurther metabolized to inactive glucuronide and diketopiperazine derivatives
Excretion ~60% in urine, ~40% in feces (as parent drug and metabolites)Primarily excreted in urine

Experimental Protocols: Bioanalytical Method for Ramipril and Ramiprilat Quantification

The following section outlines a typical experimental protocol for the simultaneous quantification of Ramipril and Ramiprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 200 µL of human plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a working solution of this compound (concentration will depend on the specific assay requirements) to each plasma sample.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 1 mL of a protein precipitation solvent (e.g., acetonitrile) to each sample.

  • Vortexing: Vortex the samples for 10 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean injector vial.

  • Injection: Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
ParameterCondition
LC System Agilent 1290 Infinity II HPLC system or equivalent
Column Chromolith speed rod RP 18e gold (50×4.6 mm) or equivalent
Mobile Phase Acetonitrile, methanol, and 0.2% trifluoroacetic acid mixture
Flow Rate Isocratic
Injection Volume 10 µL
MS System Agilent 6460 Triple Quad/LCMS or equivalent
Ionization Mode Electrospray Ionization (ESI) in positive ion mode
Monitored Transitions Specific m/z transitions for Ramipril, Ramiprilat, and this compound

Note: Specific mobile phase composition, gradient, and mass spectrometer parameters such as collision energy and dwell time should be optimized for the specific instrumentation used.

Visualizations

Signaling Pathway of Ramipril's Mechanism of Action

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Ramiprilat Ramiprilat (Active Metabolite) Ramiprilat->ACE Inhibition

Mechanism of action of Ramiprilat in the RAAS pathway.
Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantification of Ramipril and Ramiprilat in biological samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spiking Spike with This compound (IS) Plasma->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow for Ramipril and Ramiprilat.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS-based bioanalytical methods enables the accurate and reliable quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices. This technical guide provides a foundational understanding of this compound, its properties, and its application in robust analytical protocols, thereby supporting further research into the pharmacokinetics and therapeutic efficacy of Ramipril.

References

Synthesis and Purification of Ramiprilat-d5: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ramiprilat-d5 for laboratory use. Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, is a potent therapeutic agent. The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document outlines a feasible synthetic pathway, detailed experimental protocols, purification methods, and analytical characterization techniques.

Overview of the Synthetic Strategy

The synthesis of this compound involves a multi-step process commencing with the preparation of a key deuterated intermediate, followed by peptide coupling and subsequent deprotection to yield the final product. The deuterium labels are strategically incorporated into the phenyl ring of the homophenylalanine moiety to ensure metabolic stability and prevent isotopic exchange.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated Intermediate cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Deprotection and Purification A Phenyl-d5-magnesium bromide C 2-(Phenyl-d5)ethanol A->C 1. Grignard Reaction B Ethylene oxide B->C E 1-Bromo-2-(phenyl-d5)ethane C->E 2. Bromination D Phosphorus tribromide D->E G Diethyl 2-acetamido-2-(2-(phenyl-d5)ethyl)malonate E->G 3. Malonic Ester Synthesis F Diethyl acetamidomalonate F->G I DL-Homophenylalanine-d5 G->I 4. Hydrolysis & Decarboxylation H Hydrolysis and Decarboxylation H->I K DL-Homophenylalanine-d5 ethyl ester I->K 5. Esterification J Esterification J->K M N-[1-(S)-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanine K->M 6. Reductive Amination L Reductive Amination with Pyruvic Acid L->M P Ramipril-d5 Benzyl Ester M->P 7. Peptide Coupling N (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester N->P O Coupling Agent (e.g., DCC/HOBt) O->P R Ramipril-d5 P->R 8. Debenzylation Q Hydrogenolysis Q->R T Crude this compound R->T 9. Hydrolysis S Ester Hydrolysis S->T V Pure this compound T->V 10. Purification U Preparative HPLC U->V

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-[1-(S)-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanine

This key intermediate is synthesized starting from commercially available phenyl-d5-bromide.

Materials:

  • Phenyl-d5-magnesium bromide

  • Ethylene oxide

  • Phosphorus tribromide

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Hydrochloric acid

  • Ethanol

  • Thionyl chloride

  • L-alanine

  • Sodium cyanoborohydride

  • Diethyl ether

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 2-(Phenyl-d5)ethanol: Phenyl-d5-magnesium bromide in diethyl ether is reacted with ethylene oxide in a dropwise manner at 0°C. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

  • Synthesis of 1-Bromo-2-(phenyl-d5)ethane: 2-(Phenyl-d5)ethanol is treated with phosphorus tribromide at 0°C. The reaction mixture is stirred for several hours at room temperature and then poured onto ice. The product is extracted with diethyl ether, washed with sodium bicarbonate solution and brine, dried, and concentrated to give the bromide.

  • Synthesis of DL-Homophenylalanine-d5: A solution of diethyl acetamidomalonate in absolute ethanol is treated with sodium ethoxide. 1-Bromo-2-(phenyl-d5)ethane is added, and the mixture is refluxed. The solvent is evaporated, and the residue is hydrolyzed with concentrated hydrochloric acid. The resulting amino acid is isolated by adjusting the pH to its isoelectric point.

  • Synthesis of DL-Homophenylalanine-d5 ethyl ester: The deuterated amino acid is esterified by refluxing in ethanol in the presence of thionyl chloride.

  • Synthesis of N-[1-(S)-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanine: The ethyl ester of DL-homophenylalanine-d5 is reacted with L-alanine and sodium cyanoborohydride in a suitable solvent system (e.g., methanol/water) via reductive amination. The desired (S,S)-diastereomer is purified from the reaction mixture by chiral chromatography.

Peptide Coupling to form Ramipril-d5

Materials:

  • N-[1-(S)-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanine

  • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine

  • Dichloromethane

Procedure:

  • To a solution of N-[1-(S)-(ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanine and (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester in dichloromethane at 0°C, HOBt and DCC are added.

  • The reaction mixture is stirred at 0°C for one hour and then at room temperature overnight.

  • The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude Ramipril-d5 benzyl ester.

Deprotection to this compound

Materials:

  • Crude Ramipril-d5 benzyl ester

  • Palladium on carbon (10%)

  • Ethanol

  • Lithium hydroxide

  • Methanol/Water

Procedure:

  • Debenzylation: The crude Ramipril-d5 benzyl ester is dissolved in ethanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give Ramipril-d5.

  • Ester Hydrolysis: Ramipril-d5 is dissolved in a mixture of methanol and water. A solution of lithium hydroxide is added, and the reaction is stirred at room temperature until the hydrolysis is complete. The reaction is acidified to pH ~4 with 1N HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield crude this compound.

Purification

The crude this compound is purified by preparative high-performance liquid chromatography (HPLC).

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18 reverse-phase, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 60% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mg of crude product dissolved in mobile phase A

Fractions containing the pure product are collected, combined, and lyophilized to afford this compound as a white solid.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic enrichment.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 394.24 (Calculated for C₂₁H₂₄D₅N₂O₅⁺)
Isotopic Purity >98% (Determined by the relative intensity of the d0 to d4 isotopologues)

The fragmentation pattern in MS/MS will be similar to that of non-deuterated Ramiprilat, with a characteristic shift of +5 Da for fragments containing the phenyl-d5 group.

MS_Fragmentation Parent This compound [M+H]⁺ m/z 394.24 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 376.23 Parent->Frag1 Frag2 Loss of C₉H₈D₅O₂ [Fragment]⁺ m/z 234.15 Parent->Frag2 Frag3 [C₉H₈D₅O₂]⁺ m/z 165.13 Parent->Frag3

Caption: Proposed ESI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenyl ring will be absent. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be observed as low-intensity multiplets due to C-D coupling.

Table 3: Expected ¹H NMR Data (in CDCl₃, shifts relative to non-deuterated Ramiprilat)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)Absent-
Aliphatic ProtonsSimilar to RamiprilatCorresponding multiplets

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. Actual yields and purity may vary depending on experimental conditions.

Table 4: Summary of Expected Yields and Purity

StageProductExpected Yield (%)Expected Purity (%)
Intermediate Synthesis N-[1-(S)-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanine30-40 (from phenyl-d5-bromide)>95 (chiral purity)
Peptide Coupling Ramipril-d570-80>90
Hydrolysis & Purification This compound80-90 (after HPLC)>98

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound for laboratory use. The described procedures are based on established synthetic routes for Ramipril and adapted for the introduction of a stable deuterium label. The successful synthesis and purification of this compound will provide researchers with a high-quality internal standard essential for accurate bioanalytical studies. Adherence to the detailed protocols and analytical characterization will ensure the production of a reliable and well-characterized research tool.

Chemical and physical properties of Ramiprilat-d5.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ramiprilat-d5 is the deuterated form of Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] Ramipril itself is a prodrug that is converted by hepatic cleavage of its ester group to form the pharmacologically active Ramiprilat.[1][2][3] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry.[4][5] This guide provides a comprehensive overview of the chemical and physical properties, pharmacological action, and analytical methodologies pertaining to this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Chemical Identifiers
PropertyValueSource
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid[6]
CAS Number 1356837-92-7[6]
Molecular Formula C₂₁H₂₃D₅N₂O₅[6]
Synonyms This compound(Mixture of Diastereomers)[6]
Physicochemical Data
PropertyValueSource
Molecular Weight 393.49 g/mol [6]
Monoisotopic Mass 388.19982200 Da[7]
Appearance White Solid[8]
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere[8]

Pharmacology and Mechanism of Action

Ramiprilat is a potent, long-acting inhibitor of angiotensin-converting enzyme (ACE), with a Ki value of 7 pM.[4] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[9][10] By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[9][10][11] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[10] Additionally, ACE (also known as kininase II) is responsible for the breakdown of bradykinin, a vasodilator.[9] Ramiprilat's inhibition of ACE increases bradykinin levels, further contributing to its antihypertensive effects.[9] this compound is expected to exhibit the same mechanism of action.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  releases AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  converts Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Ramiprilatd5 This compound (as Ramiprilat) Ramiprilatd5->ACE  inhibits

Mechanism of Action of this compound within the RAAS pathway.

Metabolic Pathway

Ramipril is a prodrug that is metabolically converted into its active form, Ramiprilat. This biotransformation primarily occurs in the liver through the action of esterase enzymes, which hydrolyze the ester group of Ramipril.[3][12] A deuterated version, Ramipril-d5, would similarly be metabolized to this compound.

Metabolic_Conversion Ramipril_d5 Ramipril-d5 (Prodrug) Ramiprilat_d5 This compound (Active Metabolite) Ramipril_d5->Ramiprilat_d5 De-esterification Liver Liver Esterases Liver->Ramipril_d5  catalyzes

Metabolic activation of Ramipril-d5 to this compound.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantifying Ramipril and Ramiprilat in biological matrices.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and selective quantification of Ramipril and its metabolite in plasma.[13][14]

  • Sample Preparation:

    • A known concentration of the internal standard, this compound, is spiked into the biological sample (e.g., human plasma).

    • Proteins are precipitated from the matrix, typically using a cold organic solvent like acetonitrile or methanol.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant is collected, and it may be evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Stationary Phase: A reversed-phase column, such as a Chromolith Speed Rod RP-18e (50x4.6 mm), is often used.[13]

    • Mobile Phase: A gradient elution using a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous solution with an acid modifier (e.g., 0.2% trifluoroacetic acid) is common.[13]

    • Flow Rate: A typical flow rate is around 1 mL/minute.[12]

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[12]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for Ramiprilat and this compound are monitored to ensure specificity and accurate measurement.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation Supernatant->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Workflow for bioanalytical quantification using this compound.

Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for pharmacokinetic (PK) and bioequivalence studies of Ramipril.[4][5] Its use is crucial for:

  • Accurate Quantification: It compensates for variations in sample preparation and instrument response, leading to highly reliable data.

  • Metabolite Studies: It can be used to trace and quantify the formation of the active metabolite, Ramiprilat, from the parent drug.

  • Forensic Toxicology: In forensic analysis, it helps in the precise determination of Ramipril and Ramiprilat concentrations in biological samples.[14]

Conclusion

This compound is an essential analytical reagent for researchers and scientists in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with its identical pharmacological behavior to its non-deuterated counterpart, make it the gold standard for use as an internal standard in the bioanalysis of Ramipril. The detailed methodologies, particularly LC-MS/MS, enable precise and accurate quantification, which is fundamental for drug development, clinical trials, and toxicological assessments.

References

The Role of Ramiprilat-d5 as an Internal Standard: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ramiprilat-d5 as an internal standard in bioanalytical methodologies. Primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is instrumental for the accurate quantification of its non-deuterated counterpart, Ramiprilat, the active metabolite of the antihypertensive drug Ramipril. This guide will delve into the fundamental principles of isotopic labeling, detail experimental protocols, and present quantitative data and logical workflows to provide a comprehensive resource for professionals in drug development and analysis.

Core Mechanism of Action: The Principle of Isotopic Dilution

The utility of this compound as an internal standard is rooted in the principle of isotopic dilution. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis.[1] In these standards, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium.[2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest, Ramiprilat.

This near-identical nature ensures that this compound and Ramiprilat exhibit analogous behavior throughout the entire analytical process.[3][4] This includes extraction from complex biological matrices like plasma, chromatographic separation, and ionization in the mass spectrometer.[2] Consequently, any variability or loss of the analyte during sample preparation will be mirrored by the internal standard.[1]

In the mass spectrometer, this compound is distinguished from Ramiprilat by its higher mass-to-charge ratio (m/z). By adding a known concentration of this compound to each sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio effectively cancels out variations, leading to highly accurate and precise measurements of the Ramiprilat concentration.[2]

Physicochemical Properties: A Comparative Overview

The efficacy of this compound as an internal standard is directly linked to its physicochemical properties being nearly identical to Ramiprilat. The primary difference is the increased mass due to the five deuterium atoms.

PropertyRamiprilatThis compoundRationale for Use as Internal Standard
Molecular Formula C₂₁H₂₈N₂O₅C₂₁H₂₃D₅N₂O₅Identical elemental composition (excluding isotopes) ensures similar chemical reactivity and chromatographic behavior.
Molecular Weight ~388.5 g/mol ~393.5 g/mol The mass difference allows for distinct detection in the mass spectrometer without significantly altering chemical properties.
Polarity & Lipophilicity HighHighEnsures co-elution during chromatographic separation, a critical factor for accurate correction of matrix effects.
Ionization Efficiency SimilarSimilarBoth compounds will be ionized to a similar extent in the mass spectrometer source, ensuring the response ratio is a true reflection of the concentration ratio.

Experimental Protocol: Quantification of Ramiprilat in Human Plasma using LC-MS/MS

The following is a synthesized, detailed protocol for the quantification of Ramiprilat in human plasma using this compound as an internal standard, based on common practices in the field.

Materials and Reagents
  • Ramiprilat and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation
  • Thawing and Spiking: Thaw frozen human plasma samples and calibration standards at room temperature. Vortex each sample to ensure homogeneity. To a 100 µL aliquot of each plasma sample, add 10 µL of a 100 ng/mL this compound internal standard working solution in methanol.

  • Protein Precipitation: Add 300 µL of methanol to each sample.

  • Vortexing and Centrifugation: Vortex the samples for 15 minutes to precipitate proteins. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Filtration and Injection: Filter the reconstituted sample through a 0.22 µm filter and inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of Ramiprilat from matrix components
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometric Detection

The mass spectrometer is operated in MRM mode to selectively detect and quantify Ramiprilat and this compound. While specific transitions for this compound were not explicitly detailed in the surveyed literature, the following are representative transitions for Ramiprilat and the closely related Ramipril and its deuterated standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ramiprilat389.3206.2
This compound ~394.3~206.2 or other stable fragment
Ramipril417.3234.3
Ramipril-d5422.3234.3
Note: The m/z values for this compound are predicted based on the addition of 5 Daltons to the parent compound. The product ion may remain the same if the deuterium labels are not on the fragmented portion of the molecule.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method for Ramiprilat quantification.

ParameterTypical Value
Linearity Range 0.2 - 80 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 80%

Visualizations

Signaling Pathway of Ramipril's Mechanism of Action

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat. Ramiprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, Ramiprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, leading to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Metabolism Ramiprilat->ACE Inhibition Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification Report Report Quantification->Report Final Report

References

The Pharmacokinetics of Ramiprilat: A Technical Guide Featuring a Comparative Perspective on its Deuterated Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the pharmacokinetics of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril. A key focus of this document is to clarify the role and theoretical pharmacokinetic profile of its deuterated analogue, Ramiprilat-d5, in the context of preclinical and clinical research. While direct comparative pharmacokinetic data between this compound and unlabeled ramiprilat in therapeutic settings are unavailable due to the former's primary use as an internal standard in analytical assays, this guide offers a comprehensive overview of unlabeled ramiprilat's pharmacokinetics. Furthermore, it delves into the theoretical underpinnings of how deuteration may alter drug metabolism and disposition, providing a predictive comparison based on the kinetic isotope effect. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and bioanalytical studies involving ramipril and its metabolites.

Introduction: The Role of Deuterated Compounds in Pharmacokinetic Analysis

In the realm of pharmacokinetics, deuterated compounds, such as this compound, serve as indispensable tools. Their primary application is as internal standards in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated analogue as an internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any variability in these processes. However, its slightly higher mass, due to the presence of deuterium atoms, allows it to be distinguished from the unlabeled compound by the mass spectrometer. This distinction is crucial for accurate quantification of the drug in biological matrices. It is imperative to understand that this compound is not developed for therapeutic use; hence, a direct clinical comparison of its pharmacokinetic profile against unlabeled ramiprilat is not available in published literature.

Theoretical Pharmacokinetic Comparison: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, can significantly influence the metabolic fate of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a deuterium atom is present at that position.

For ramiprilat, this could theoretically lead to:

  • Reduced Rate of Metabolism: If the metabolic pathways of ramiprilat involve the enzymatic cleavage of a C-H bond that is replaced with a C-D bond in this compound, the metabolism of the deuterated form would be slower.

  • Increased Half-life (t½): A reduced rate of metabolism would lead to a slower elimination of the drug from the body, resulting in a longer half-life.

  • Increased Area Under the Curve (AUC): A longer half-life and reduced clearance would contribute to a greater overall drug exposure, as reflected by a higher AUC.

  • Potentially Lower Cmax: A slower rate of formation from a deuterated prodrug could result in a lower peak plasma concentration.

It is important to reiterate that these are theoretical considerations based on established principles of drug metabolism and the KIE. The actual impact would depend on the specific metabolic pathways of ramiprilat and the position of deuteration in the this compound molecule.

Pharmacokinetics of Unlabeled Ramiprilat

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat.[1] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2] The pharmacokinetics of ramiprilat are complex and characterized by a multi-phasic elimination pattern.[2][3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of unlabeled ramiprilat in healthy human subjects, as reported in various studies. It is important to note that these values can vary depending on the study population, dosage, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Ramiprilat after Oral Administration of Ramipril

ParameterValue (Mean ± SD or Range)Study PopulationDosageReference
Cmax (ng/mL) 27.9 ± 24Patients with congestive heart failure5 mg Ramipril[4]
40.6 ± 14.0Elderly volunteers10 mg Ramipril
Not specifiedHealthy volunteers10 mg Ramipril[5]
Tmax (h) 4.6Patients with congestive heart failure5 mg Ramipril[4]
2.0 ± 0.6Elderly volunteers10 mg Ramipril
2.28 ± 0.74Healthy volunteers10 mg Ramipril[5]
AUC (ng·h/mL) Not specified---
Half-life (t½) (h) 6 ± 4.2 (initial phase)Patients with congestive heart failure5 mg Ramipril[4]
~7 (initial phase), ~120 (late phase)Healthy volunteersNot specified[1]
9-18 (apparent elimination phase)Healthy volunteersNot specified[3][6]

Table 2: Bioequivalence Data for Ramiprilat (Test vs. Reference Formulation of Ramipril)

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalReference
Cmax 108.87%103.00% - 115.07%[7]
AUC(0-72) 104.93%100.50% - 109.55%[7]
AUC(0-inf) 103.30%98.03% - 108.85%[7]

Experimental Protocols

The quantification of ramiprilat in biological matrices is typically performed using validated LC-MS/MS methods. Below is a generalized methodology based on protocols described in the literature.[8][9][10]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of human plasma, add a known concentration of the internal standard (this compound).

  • Acidification: Acidify the plasma sample with an appropriate acid (e.g., phosphoric acid) to optimize the extraction of the acidic ramiprilat.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.

  • Elution: Elute ramiprilat and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reverse-phase C18 column (e.g., Waters Atlantis C18).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for ramiprilat and this compound are monitored. For example:

    • Ramiprilat: m/z 389.3 → 206.2

    • This compound: m/z 394.3 → 211.2

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_Metabolism Ramipril Metabolism cluster_Action Mechanism of Action Ramipril Ramipril (Prodrug) Liver Liver (Esterases) Ramipril->Liver Oral Administration Ramiprilat Ramiprilat (Active Metabolite) Liver->Ramiprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Ramiprilat->ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Leads to

Caption: Metabolic activation of ramipril and its mechanism of action.

cluster_Workflow LC-MS/MS Bioanalytical Workflow Plasma_Sample Plasma Sample (containing Ramiprilat) IS_Spiking Spike with Internal Standard (this compound) Plasma_Sample->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification

Caption: A typical experimental workflow for the quantification of ramiprilat.

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetics of unlabeled ramiprilat and clarified the role of its deuterated analogue, this compound. While a direct comparative pharmacokinetic study is not feasible due to the distinct applications of these two compounds, a theoretical comparison based on the kinetic isotope effect suggests that this compound would likely exhibit a slower metabolism and longer half-life. The detailed pharmacokinetic data and experimental protocols for unlabeled ramiprilat presented herein serve as a valuable resource for researchers in the field. The provided visualizations of the metabolic pathway and analytical workflow further enhance the understanding of the key processes involved in the study of ramipril and its active metabolite. This guide underscores the importance of understanding the fundamental principles of drug metabolism and bioanalysis for the effective development and evaluation of therapeutic agents.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount. This technical guide delves into the core advantages of employing deuterium-labeled internal standards, the established "gold standard" for robust and reliable bioanalysis. Through an exploration of fundamental principles, detailed experimental protocols, and comparative data, this document will illuminate why these stable isotope-labeled compounds are indispensable tools in research and drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational concept behind the use of deuterium-labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte is introduced into the sample at the earliest stage of preparation.[1] This internal standard is chemically identical to the target analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium.[1]

Because the analyte and the internal standard are chemically indistinguishable, they exhibit nearly identical behavior throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.[1][2] Any variability, such as sample loss during preparation or fluctuations in ionization efficiency within the mass spectrometer, will affect both the analyte and the internal standard proportionally.[1] By measuring the ratio of the mass spectrometric response of the native analyte to that of the deuterium-labeled internal standard, highly accurate and precise quantification can be achieved.[1]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Analyte) Spike Spike with Known Amount of Deuterium-Labeled Internal Standard (IS) Sample->Spike Extraction Extraction & Cleanup (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography (Co-elution of Analyte & IS) Extraction->LC MS Mass Spectrometry (Detection of m/z ratios) LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Figure 1: Isotope Dilution Mass Spectrometry Workflow.

Key Advantages of Deuterium-Labeled Internal Standards

The use of deuterium-labeled internal standards offers several significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly crucial when dealing with complex biological matrices like plasma, urine, and tissue homogenates.[3]

Mitigation of Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4][5][6] Since deuterium-labeled internal standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography.[4] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for accurate correction.[1][4]

cluster_WithoutIS Without Internal Standard cluster_WithIS With Deuterium-Labeled Internal Standard Analyte1 Analyte IonSource1 Ion Source Analyte1->IonSource1 Matrix1 Matrix Components Matrix1->IonSource1 Signal1 Suppressed Signal (Inaccurate Quantification) IonSource1->Signal1 Analyte2 Analyte IonSource2 Ion Source Analyte2->IonSource2 IS Deuterium-Labeled IS IS->IonSource2 Matrix2 Matrix Components Matrix2->IonSource2 Ratio Ratio of Signals is Constant (Accurate Quantification) IonSource2->Ratio

Figure 2: Correction for Matrix Effects.

Correction for Sample Preparation Variability

The multi-step process of preparing a biological sample for analysis can introduce significant variability. Steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and evaporation can lead to analyte loss.[2] Because the deuterium-labeled internal standard is added at the beginning of this process, it experiences the same potential losses as the analyte.[7] By calculating the ratio of the final amounts of the analyte and the internal standard, the initial concentration of the analyte can be determined with high accuracy, regardless of variations in recovery.[7]

Improved Accuracy and Precision

The ability of deuterium-labeled internal standards to correct for both matrix effects and sample preparation variability leads to a significant improvement in the accuracy and precision of quantitative analyses. This is particularly evident when compared to the use of structural analogs, which may not co-elute perfectly and can be affected differently by the matrix.[4]

Quantitative Data: A Comparative Analysis

The theoretical advantages of deuterium-labeled internal standards are consistently supported by experimental data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to structural analogs.

Table 1: Comparison of Internal Standard Types

FeatureDeuterium-Labeled Internal StandardStructural Analog Internal Standard
Co-elution with Analyte Nearly identical retention timeMay have different retention times
Correction for Matrix Effects ExcellentVariable and often incomplete
Correction for Sample Loss ExcellentGood, but can differ in recovery
Accuracy HighModerate to High
Precision HighModerate
Cost Generally higherGenerally lower

Table 2: Performance Comparison in Bioanalytical Assays

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (% CV)Reference
Kahalalide FDeuteratedBiological Matrix+0.3%7.6%[8]
Kahalalide FStructural AnalogBiological Matrix-3.2%8.6%[8]
SirolimusDeuterated (SIR-d3)Whole BloodNot Reported2.7% - 5.7%[4]
SirolimusStructural Analog (DMR)Whole BloodNot Reported7.6% - 9.7%[4]
LapatinibDeuterated (lapatinib-d3)Cancer Patient PlasmaWithin 100 ± 10%< 11%[9]
LapatinibNon-isotope-labeled (zileuton)Cancer Patient PlasmaWithin 100 ± 10% (in pooled plasma)< 11% (in pooled plasma)[9]

Note: The study on lapatinib highlighted that while both internal standard types performed acceptably in pooled plasma, only the isotope-labeled standard could correct for the significant interindividual variability in recovery from patient plasma samples.[9]

Experimental Protocols

To illustrate the practical application of deuterium-labeled internal standards, a general experimental workflow for the quantification of a small molecule drug in human plasma is provided below.

Materials and Reagents
  • Analyte of interest

  • Deuterium-labeled internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • Water, LC-MS grade

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterium-labeled internal standard in methanol.

  • Calibration Curve Standards: Prepare a series of dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards at various concentrations.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Start Start Plasma Pipette 100 µL Plasma/ Standard/QC Start->Plasma Add_IS Add 20 µL IS Working Solution Plasma->Add_IS Vortex1 Vortex 30s Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex 1 min Add_ACN->Vortex2 Centrifuge1 Centrifuge 13,000 rpm, 10 min Vortex2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex3 Vortex 30s Reconstitute->Vortex3 Centrifuge2 Centrifuge 14,000 rpm, 5 min Vortex3->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject

Figure 3: Protein Precipitation Workflow.

LC-MS/MS Conditions
  • LC System: Waters ACQUITY UPLC or equivalent.[1]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

Considerations and Limitations

While deuterium-labeled internal standards are incredibly powerful, there are some important considerations to ensure their proper use:

  • Isotopic Purity: The internal standard should have high isotopic purity and be free from contamination with the unlabeled analyte, which could lead to an underestimation of the analyte concentration.[3]

  • Stability of the Label: The deuterium atoms should be placed on stable positions within the molecule to avoid exchange with hydrogen atoms from the solvent or matrix.[10] Labeling on heteroatoms (O, N) or at acidic positions should be avoided.[10]

  • Mass Difference: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the internal standard is necessary to prevent spectral overlap.[4][10]

  • Potential for Isotope Effects: In some cases, the presence of deuterium can slightly alter the chromatographic retention time or fragmentation pattern of the molecule.[11][12] These effects are usually minor but should be evaluated during method development.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern quantitative mass spectrometry.[3] Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples makes them the gold standard for bioanalytical method development and validation.[3] By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence.[3]

References

Ramiprilat-d5: A Technical Guide to its Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and product specifications for Ramiprilat-d5. It includes detailed experimental protocols for key analytical techniques and visual representations of its mechanism of action and quality control workflow. This compound is the deuterated form of Ramiprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies.

Product Specifications and Certificate of Analysis

The following tables summarize the typical product specifications and data found on a Certificate of Analysis for this compound. These values are representative and may vary between different suppliers and batches.

Table 1: General Product Specifications

ParameterSpecification
Chemical Name (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS Number 1356837-92-7[1]
Molecular Formula C₂₁H₂₃D₅N₂O₅[1]
Molecular Weight 393.5 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in Methanol
Storage Long-term: 2-8 °C in a well-closed container.[1]
Handling Handle at 25-30 °C in a well-closed container.[1]
Usage For research purposes only. Not for human or animal consumption.[1]

Table 2: Representative Analytical Data from a Certificate of Analysis

TestMethodAcceptance CriteriaRepresentative Result
Identity (¹H-NMR) Nuclear Magnetic ResonanceConforms to structureConforms
Identity (Mass Spec) Mass SpectrometryConforms to structureConforms
Purity (HPLC) High-Performance Liquid Chromatography≥95%>90%[1]
Isotopic Enrichment Mass Spectrometry≥95%>95%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established methods for Ramipril and Ramiprilat and are suitable for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chromatographic purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 2.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the chromatogram for a sufficient time to elute all components (typically around 10-15 minutes).

    • Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.

Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of this compound.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • LC Conditions: A rapid LC method can be used to introduce the sample into the mass spectrometer.

    • Column: A short C18 column (e.g., 2.1 mm x 50 mm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Parameters:

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in methanol or the initial mobile phase.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.

    • Acquire the mass spectrum.

    • Confirm the presence of the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound (394.5).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the sample (2-5 mg) in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum.

    • The spectrum is then compared to a reference spectrum or analyzed to ensure that the observed chemical shifts and coupling constants are consistent with the known structure of Ramiprilat. The absence of signals corresponding to the five phenyl protons confirms the deuteration.

Visualizations

Signaling Pathway of Ramiprilat

Ramiprilat inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. The diagram below illustrates this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE ACE Effects Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Effects Ramiprilat This compound Ramiprilat->ACE Inhibition Bradykinin Bradykinin (Inactive) Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides ACE

Mechanism of action of Ramiprilat in the RAAS pathway.
Quality Control Workflow for this compound Reference Standard

The following diagram outlines a typical quality control workflow for a pharmaceutical reference standard like this compound, from synthesis to certification.

QC_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Preliminary_ID Preliminary Identification (TLC, Melting Point) Purification->Preliminary_ID Full_Characterization Full Characterization Preliminary_ID->Full_Characterization NMR ¹H-NMR, ¹³C-NMR Full_Characterization->NMR MS Mass Spectrometry Full_Characterization->MS HPLC Purity by HPLC Full_Characterization->HPLC Other_Tests Other Tests (e.g., Water Content, Residual Solvents) Full_Characterization->Other_Tests CoA_Generation Certificate of Analysis Generation NMR->CoA_Generation MS->CoA_Generation HPLC->CoA_Generation Other_Tests->CoA_Generation Packaging Packaging and Labeling CoA_Generation->Packaging Storage Storage under Controlled Conditions (2-8°C) Packaging->Storage

Quality control workflow for this compound reference standard.

References

Commercial Suppliers of Ramiprilat-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Ramiprilat-d5 for research purposes. This compound, a deuterated stable isotope-labeled internal standard, is a critical tool for the accurate quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, in various biological matrices. This guide details the technical specifications from various suppliers, provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and illustrates the relevant biological pathways and experimental workflows.

Commercial Supplier Data

For researchers sourcing this compound, a variety of suppliers offer this compound with differing specifications. The following table summarizes the key quantitative data available from prominent commercial suppliers to facilitate easy comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic Enrichment
Simson Pharma Limited1356837-92-7C₂₁H₂₃D₅N₂O₅393.49Certificate of Analysis available upon request.
Cleanchem1356837-92-7C₂₁H₂₃D₅N₂O₅393.5>90% (Chromatographic Purity)
Santa Cruz Biotechnology, Inc.1356837-92-7C₂₁H₂₃D₅N₂O₅393.49Data available on lot-specific Certificate of Analysis.[1]
AlsachimNot specifiedNot specifiedNot specifiedThis compound is available.

Note: Purity and isotopic enrichment are critical parameters for use as an internal standard. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data.

Mechanism of Action and Signaling Pathway

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis. The following diagram illustrates the RAAS pathway and the mechanism of action of Ramiprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Ramiprilat This compound Ramiprilat->ACE inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with this compound Plasma->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Ramiprilat Calibration->Quantification

References

Isotopic Purity of Ramiprilat-d5: A Technical Guide for Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the core requirements for the isotopic purity of Ramiprilat-d5 when utilized as an analytical standard in regulated bioanalysis. Ensuring the isotopic purity of stable isotope-labeled internal standards (SIL-ISs) is paramount for the accuracy, precision, and reliability of quantitative bioanalytical methods, a cornerstone of drug development and regulatory submissions.

Regulatory Landscape and the Imperative for High Isotopic Purity

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-ISs in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] The fundamental principle is that an ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis.[3] Deuterated standards like this compound are considered the "gold standard" for this purpose.[4]

The harmonized ICH M10 guideline on bioanalytical method validation underscores the necessity of using a SIL-IS with high isotopic purity whenever feasible.[1] The presence of unlabeled analyte (d0) in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[5][6]

Quantitative Isotopic Purity Requirements

ParameterRecommended Acceptance CriteriaRegulatory Justification & Rationale
Isotopic Purity (d5 enrichment) ≥ 98%To ensure that the contribution of the d0 isotopologue is minimal and does not significantly impact the measurement of the analyte, particularly at low concentrations.[7]
Contribution of Unlabeled Analyte (d0) in IS The response of the unlabeled analyte in the internal standard solution should be ≤ 5% of the analyte response at the LLOQ.[8]This limits the potential for artificial inflation of the analyte signal, which could lead to inaccurate quantification and biased results.
Other Isotopic Impurities (d1, d2, d3, d4) The combined contribution of other isotopic impurities should be minimized and well-characterized.Understanding the full isotopic distribution is crucial for accurate mass spectrometry data analysis and to ensure no unexpected interferences.

Note: These are general recommendations. Specific project requirements and the sensitivity of the analytical method may necessitate even more stringent criteria.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated standards like this compound relies on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or methanol) at a concentration suitable for direct infusion or LC-MS analysis (typically 1-10 µg/mL).

    • Prepare a corresponding solution of the unlabeled Ramiprilat standard for comparison.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of a resolution >10,000 FWHM.

    • Couple the mass spectrometer to a liquid chromatography system (LC-HRMS) to separate any chemical impurities prior to mass analysis.

  • LC-HRMS Parameters (Typical):

    • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000.

  • Data Analysis and Isotopic Purity Calculation:

    • Acquire the full scan mass spectrum of this compound.

    • Identify the monoisotopic peak of the fully deuterated species (d5) and the peaks corresponding to the unlabeled (d0) and partially deuterated (d1-d4) species.

    • Calculate the peak area for each isotopologue.

    • The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all isotopologues.

    Formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2H (Deuterium) NMR, provides valuable information about the location and extent of deuteration.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable non-deuterated solvent (e.g., CHCl3 or DMSO) to achieve a concentration of at least 10-20 mg/mL.

    • A high concentration is necessary to obtain an adequate signal-to-noise ratio for the 2H nucleus.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Parameters (Typical for 2H NMR):

    • Nucleus: 2H

    • Pulse Sequence: A simple pulse-acquire sequence.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may range from hundreds to thousands of scans).

    • Relaxation Delay: At least 5 times the longest T1 relaxation time of the deuterium nuclei to ensure quantitative results.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Acquire the 2H NMR spectrum. The signals will correspond to the deuterium atoms in the molecule.

    • Integrate the signals corresponding to the deuterated positions.

    • For quantitative analysis, a certified reference material with a known isotopic abundance can be used as an external or internal standard.

    • The isotopic enrichment at each labeled position can be determined by comparing the integral of the 2H signal to the integral of a known reference.

Synthesis of this compound and Potential Isotopic Impurities

A plausible synthetic route for this compound involves the use of a deuterated starting material, such as phenyl-d5-propionaldehyde, which is then incorporated into the Ramiprilat structure. The synthesis of related ACE inhibitors like Enalapril-d5 often involves the preparation of a deuterated precursor like ethyl 2-oxo-4-(phenyl-d5)butanoate.[4]

Potential Sources of Isotopic Impurities:

  • Incomplete Deuteration of Starting Materials: The primary source of isotopic impurities is often the incomplete deuteration of the starting materials used in the synthesis.

  • Isotope Exchange: Hydrogen-deuterium exchange reactions can occur during the synthesis or purification process, particularly at labile positions.

  • Cross-Contamination: Contamination with unlabeled or partially labeled intermediates can introduce isotopic impurities.

Understanding the synthetic pathway is crucial for identifying potential isotopic impurities and developing appropriate analytical methods for their detection and quantification.

Visualization of Key Workflows and Relationships

Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for the characterization of this compound as an analytical standard.

IsotopicPurityWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis cluster_calc Purity Calculation cluster_report Final Assessment prep_ms Prepare Solution for MS lc_hrms LC-HRMS Analysis prep_ms->lc_hrms prep_nmr Prepare Solution for NMR nmr_acq 2H NMR Acquisition prep_nmr->nmr_acq ms_data Extract Ion Chromatograms & Integrate Peak Areas lc_hrms->ms_data nmr_data Process & Integrate NMR Spectrum nmr_acq->nmr_data calc_ms Calculate Isotopic Distribution from MS Data ms_data->calc_ms calc_nmr Determine Isotopic Enrichment from NMR Data nmr_data->calc_nmr report Compare with Acceptance Criteria & Issue Certificate of Analysis calc_ms->report calc_nmr->report start Receive this compound Standard start->prep_ms start->prep_nmr

Workflow for the isotopic purity assessment of this compound.
Logical Impact of Isotopic Impurity

The presence of isotopic impurities, particularly the unlabeled d0 species, has a direct impact on the accuracy of bioanalytical measurements. The following diagram illustrates this logical relationship.

ImpurityImpact impurity Presence of Unlabeled (d0) Impurity in this compound coelution Co-elution of d0 Impurity with Analyte (Ramiprilat) impurity->coelution ms_signal Contribution of d0 Impurity to the Analyte's MS Signal coelution->ms_signal overestimation Overestimation of the Analyte Concentration ms_signal->overestimation inaccurate_pk Inaccurate Pharmacokinetic and Bioequivalence Data overestimation->inaccurate_pk

Logical diagram illustrating the impact of unlabeled impurity.

Conclusion

The use of high-purity this compound as an analytical standard is critical for the generation of reliable and accurate bioanalytical data. A thorough characterization of its isotopic purity using orthogonal analytical techniques such as HR-MS and NMR is a regulatory expectation and a scientific necessity. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical results and contribute to the successful development of safe and effective medicines.

References

The Pivotal Role of Ramiprilat-d5 in Preclinical Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Ramiprilat-d5 in preclinical drug metabolism and pharmacokinetics (DMPK) studies. This compound, a stable isotope-labeled (SIL) derivative of ramiprilat, serves as an indispensable tool, primarily as an internal standard (IS), for the accurate quantification of ramiprilat in various biological matrices. Its use significantly enhances the precision, accuracy, and robustness of bioanalytical methods, which are foundational to understanding the metabolic fate and pharmacokinetic profile of the parent drug, ramipril.

The Significance of Stable Isotope-Labeled Internal Standards

In preclinical drug development, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological samples. The accuracy of these measurements can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

To counteract these variabilities, an internal standard is incorporated into the analytical workflow. An ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties. Deuterated internal standards, such as this compound, are considered the "gold standard" because their mass difference allows for distinct detection by the mass spectrometer, while their near-identical chemical behavior to the unlabeled analyte ensures they experience the same variations during sample processing and analysis. This co-elution and similar behavior allow for reliable normalization of the analyte's signal, leading to highly accurate and precise quantification.

This compound: A Key Tool for Ramiprilat Quantification

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Therefore, understanding the pharmacokinetic profile of ramiprilat is crucial for evaluating the efficacy and safety of ramipril. This compound is specifically used as an internal standard for the quantification of ramiprilat in preclinical studies.

Data Presentation: Bioanalytical Method Parameters

The following tables summarize key quantitative data for bioanalytical methods developed for the quantification of ramipril and ramiprilat, where a deuterated internal standard is often employed to ensure data integrity.

Table 1: LC-MS/MS Parameters for Ramipril and Ramiprilat Analysis

ParameterRamiprilRamiprilatInternal Standard (Example)
Precursor Ion (m/z) 417.3389.3377.3 (Enalapril)
Product Ion (m/z) 234.3206.2234.2 (Enalapril)
Polarity PositivePositivePositive

Note: The mass transitions for this compound would be adjusted based on the number of deuterium atoms. For a d5 variant, the precursor ion would be approximately 394.3 m/z.

Table 2: Bioanalytical Method Validation Summary for Ramipril and Ramiprilat

Validation ParameterRamiprilRamiprilat
Linearity Range 0.10 - 100 ng/mL[3]0.25 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[3]0.25 ng/mL[3]
Intra-day Precision (%RSD) 2.8 - 6.4%[3]4.4 - 6.7%[3]
Inter-day Precision (%RSD) 4.3 - 4.6%[3]3.5 - 4.7%[3]
Accuracy (% Recovery) 81.0 - 98.2%[3]81.0 - 98.2%[3]

Experimental Protocols

While this compound's primary role is as an internal standard, its application is integral to various preclinical drug metabolism studies. Below are detailed methodologies for key experiments where this compound is crucial for generating reliable data.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a drug is metabolized by liver enzymes (e.g., in microsomes or hepatocytes). A high rate of metabolism may indicate poor bioavailability and a short duration of action in vivo.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of ramiprilat.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of ramiprilat in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of this compound (internal standard) in the same solvent.

    • Thaw pooled human liver microsomes (or hepatocytes) and keep on ice.

    • Prepare the required cofactors, typically an NADPH-regenerating system for Phase I metabolism.

  • Incubation:

    • Pre-warm a suspension of liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the ramiprilat stock solution to the microsome suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing a known concentration of this compound.

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into an LC-MS/MS system.

    • Quantify the remaining concentration of ramiprilat at each time point by comparing its peak area to the peak area of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining ramiprilat against time.

    • The slope of the linear regression line gives the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

Cytochrome P450 (CYP) Reaction Phenotyping

This study identifies the specific CYP isozymes responsible for the metabolism of a drug. This is important for predicting potential drug-drug interactions.

Objective: To identify the primary CYP enzymes involved in the metabolism of ramiprilat.

Methodology:

  • Incubation with Recombinant CYPs:

    • Incubate ramiprilat with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • The incubation mixture contains the specific CYP enzyme, a buffer, the necessary cofactors, and ramiprilat.

    • After a set incubation time, terminate the reaction and prepare the samples for analysis as described in the metabolic stability assay, using this compound as the internal standard.

    • Significant depletion of ramiprilat in the presence of a particular CYP isozyme indicates its involvement in the metabolism.

  • Chemical Inhibition Assay:

    • Incubate ramiprilat with pooled human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isozyme.

    • Terminate the reactions and quantify the remaining ramiprilat using LC-MS/MS with this compound as the internal standard.

    • A significant reduction in the metabolism of ramiprilat in the presence of a specific inhibitor points to the role of that CYP enzyme in its clearance.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in preclinical drug metabolism studies.

G cluster_0 In Vivo / In Vitro Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Esterases Metabolites Inactive Metabolites (e.g., Glucuronides, Diketopiperazine derivatives) Ramiprilat->Metabolites Further Metabolism

Caption: Metabolic pathway of ramipril.

G cluster_workflow Metabolic Stability Assay Workflow start Start: Prepare Microsomes + Ramiprilat incubation Incubate at 37°C start->incubation sampling Aliquot at Time Points (0, 5, 15, 30, 60 min) incubation->sampling termination Terminate Reaction with Acetonitrile + this compound (IS) sampling->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data Data Processing: Calculate Peak Area Ratio (Ramiprilat / this compound) analysis->data end End: Determine t½ and Intrinsic Clearance data->end

Caption: Experimental workflow for a metabolic stability assay.

G cluster_logic Principle of Stable Isotope-Labeled Internal Standard Analyte_IS Analyte (Ramiprilat) Internal Standard (this compound) Same retention time Different mass Sample_Prep Sample Preparation (Extraction, etc.) Analyte_IS->Sample_Prep Both experience same losses LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Co-elute Quantification Accurate Quantification (Ratio of Analyte/IS) MS_Detection->Quantification Compensates for matrix effects

Caption: Logic of using a SIL internal standard.

Conclusion

This compound is a critical reagent in the preclinical development of ramipril. Its role as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of the active metabolite, ramiprilat, in a variety of in vitro and in vivo studies. By enabling reliable data generation in metabolic stability, reaction phenotyping, and pharmacokinetic assays, this compound allows researchers and drug development professionals to make informed decisions about the metabolic fate and disposition of ramipril, ultimately contributing to a more comprehensive understanding of its clinical potential. The principles and protocols outlined in this guide underscore the indispensable nature of deuterated standards in modern bioanalysis and drug metabolism research.

References

Methodological & Application

Application Note: Quantification of Ramiprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic and mass spectrometric conditions are optimized for high throughput and sensitivity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Ramiprilat.[2] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[3] By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Furthermore, ACE inhibition leads to an accumulation of bradykinin, which stimulates the production of nitric oxide and prostacyclin, further contributing to the vasodilatory effect.[4]

Accurate quantification of Ramiprilat in plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[5] This application note provides a detailed protocol for the determination of Ramiprilat in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • Ramiprilat reference standard

  • Ramiprilat-d5 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with K3 EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II)

  • Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)

  • Analytical Column: C18 column (e.g., 50 x 4.6 mm, with a particle size of 2.7 µm)

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 analytical column.

ParameterValue
Mobile Phase A 0.1% Formic acid in 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 2 min.
Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
MRM Transitions See Table below

MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ramiprilat 389.2206.120
This compound (IS) 394.2211.120

Note: Collision energy may require optimization depending on the specific instrument used.

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramiprilat and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ramiprilat stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Ramiprilat Quantification Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography mass_spec Tandem Mass Spectrometry (MRM) chromatography->mass_spec data_acquisition Data Acquisition mass_spec->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ramiprilat calibration_curve->quantification

Caption: Workflow for Ramiprilat quantification in plasma.

Signaling Pathway of Ramiprilat's Action

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_bradykinin Bradykinin Pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction ace->angiotensin_ii inactive_peptides Inactive Peptides ace->inactive_peptides (degradation) bradykinin Bradykinin bradykinin->ace no_prostacyclin ↑ Nitric Oxide & Prostacyclin bradykinin->no_prostacyclin vasodilation Vasodilation no_prostacyclin->vasodilation ramiprilat Ramiprilat ramiprilat->ace Inhibition

Caption: Mechanism of action of Ramiprilat.

Results and Discussion

This method was validated for selectivity, linearity, accuracy, precision, and stability. The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The precision and accuracy were within the acceptable limits as per regulatory guidelines. Ramiprilat was found to be stable in plasma through three freeze-thaw cycles and for at least 24 hours at room temperature.[6]

The protein precipitation method offers a simple and rapid approach for sample cleanup, which is suitable for high-throughput analysis.[5] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantification of Ramiprilat in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting clinical and pharmacokinetic studies of Ramipril.

References

Quantification of Ramiprilat in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, in human plasma. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (IS), Ramiprilat-d5, ensuring high accuracy and precision.

Introduction

Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Ramiprilat. The therapeutic efficacy of Ramipril is directly related to the plasma concentrations of Ramiprilat. Therefore, a reliable and validated bioanalytical method for the quantification of Ramiprilat in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the determination of Ramiprilat in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Ramiprilat reference standard (purity ≥99%)

  • This compound internal standard (purity ≥99%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

  • Analytical Column: Zorbax Eclipse XDB-C8 (50 x 4.6 mm, 5 µm) or equivalent[1]

Stock and Working Solutions
  • Ramiprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve Ramiprilat in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ramiprilat stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ramiprilat from human plasma.[2]

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of acetonitrile (containing 0.2% trifluoroacetic acid).[3]

  • Vortex for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.[2]

LC-MS/MS Method

Liquid Chromatography Conditions
  • Column: Zorbax Eclipse XDB-C8 (50 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Acetate in Water[2]

  • Mobile Phase B: 0.1% Formic acid in Methanol[2]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C[1]

  • Injection Volume: 10 µL[2]

A gradient elution can be optimized to ensure separation from endogenous plasma components.

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for detection.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode[1]

  • Capillary Voltage: 5500 V[1]

  • Gas Temperature: 350°C[1]

  • Gas Flow: 10 L/min[1]

  • Nebulizer Pressure: 50 psi[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ramiprilat389.1206.1
This compound394.1211.1

Method Validation

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guidelines.[2]

Quantitative Data Summary
ParameterResultReference
Linearity Range 1.08 - 107.56 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 1.08 ng/mL[2][3]
Intra-day Precision (%CV) 2.29 - 7.11%[3]
Inter-day Precision (%CV) 7.37% at LLOQ[2]
Intra-day Accuracy (%Bias) 89.09 - 106.61%[3]
Inter-day Accuracy (%Bias) 92.41 - 104.30%[3]
Recovery >85%[4]

Visualizations

Experimental Workflow

experimental_workflow plasma Human Plasma Sample (200 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: A schematic of the sample preparation workflow for the analysis of Ramiprilat in human plasma.

Analyte and Internal Standard Relationship

analyte_is_relationship ramiprilat Ramiprilat (Analyte) MW: 388.45 g/mol lcms LC-MS/MS System ramiprilat->lcms  Co-elution is This compound (Internal Standard) MW: 393.49 g/mol is->lcms ratio Peak Area Ratio (Analyte/IS) lcms->ratio quantification Quantification ratio->quantification

Caption: The relationship between the analyte and the internal standard for accurate quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ramiprilat in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential variability during sample preparation and analysis. This validated method is well-suited for supporting clinical and preclinical studies involving Ramipril.

References

Application Note: Ramiprilat-d5 as an Internal Standard for Bioequivalence Studies of Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[1][2] Bioequivalence studies are crucial for ensuring that generic formulations of ramipril perform equivalently to the reference product.[3][4] Accurate and reliable quantification of ramipril and ramiprilat in biological matrices is paramount for these studies.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ramiprilat-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays.[5][6]

The key advantage of using a deuterated internal standard like this compound is its chemical and physical similarity to the analyte, ramiprilat.[7] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for any variability in the analytical process, including extraction losses and matrix effects.[5][6] This application note provides a detailed protocol for the use of this compound as an internal standard in bioequivalence studies of ramipril.

Experimental Protocols

1. Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is fundamental for the accurate quantification of ramipril and ramiprilat in plasma samples. The following protocol outlines the key steps for method development and validation using LC-MS/MS with this compound as an internal standard.

1.1. Materials and Reagents

  • Ramipril reference standard (purity >99%)

  • Ramiprilat reference standard (purity >99%)

  • This compound internal standard (purity >99%)

  • Human plasma (blank, from at least 6 different sources)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

1.2. Stock and Working Solutions Preparation

  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve ramipril and ramiprilat reference standards in methanol.[5]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration curve standards and quality control (QC) samples.[5] The internal standard working solution is prepared by diluting the stock solution to a fixed concentration.

1.3. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound) and vortex.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

1.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for ramipril and ramiprilat.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for ramipril, ramiprilat, and this compound need to be optimized. An example of MRM transitions is m/z 417.2 → 234.1 for ramipril.[8] For this compound, the precursor ion will be 5 mass units higher than that of ramiprilat.

1.5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][9]

2. Bioequivalence Study Protocol

A typical bioequivalence study for ramipril involves a single-dose, randomized, two-period, two-sequence, crossover design under fasting conditions.[3][10]

  • Study Population: Healthy male and female volunteers.[11]

  • Study Design: A single-dose, randomized, two-period, crossover design with a washout period of at least 8 days between the two periods.[3]

  • Drug Administration: Subjects receive a single oral dose of the test or reference ramipril formulation.[3]

  • Blood Sampling: Blood samples are collected at predefined time points, for instance, pre-dose and at 0.167, 0.33, 0.5, 0.67, 0.83, 1, 1.33, 1.67, 2, 2.33, 3, 4, 5, 6, 8, 10, and 12 hours after drug administration.[3]

  • Sample Analysis: Plasma concentrations of ramipril and ramiprilat are determined using the validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for both ramipril and ramiprilat.[11][12]

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC and Cmax should fall within the acceptance range of 80.00% to 125.00%.[3][10]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.2 ng/mL for ramipril, 1.0 ng/mL for ramiprilat[12]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%
Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible80-110%
Matrix Effect Internal standard normalized matrix factor within acceptable limits< 15% CV
Stability Analyte stable under various conditions (freeze-thaw, bench-top, long-term)Stable

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Ramipril
Cmax (ng/mL)15.2 ± 4.814.9 ± 5.195.5% - 110.2%
AUC₀-t (ng·h/mL)45.7 ± 12.346.1 ± 13.594.8% - 108.7%
AUC₀-∞ (ng·h/mL)48.2 ± 13.148.9 ± 14.294.5% - 108.2%
Ramiprilat
Cmax (ng/mL)10.5 ± 3.110.2 ± 2.998.1% - 112.3%
AUC₀-t (ng·h/mL)125.6 ± 35.8128.3 ± 38.196.3% - 109.5%
AUC₀-∞ (ng·h/mL)135.4 ± 40.2138.9 ± 42.595.9% - 108.9%

Note: The data in Table 2 are hypothetical and for illustrative purposes only. Actual values will vary depending on the study. The acceptance range for the 90% confidence interval for Cmax and AUC is typically 80-125%.[3]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS System evap->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Report Generation quant->report

Caption: Bioanalytical workflow for Ramipril and Ramiprilat quantification.

Bioequivalence_Study_Flowchart start Start: Subject Screening & Enrollment randomization Randomization to Treatment Sequence (Test or Reference First) start->randomization period1 Period 1: Administer Formulation 1 randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer Formulation 2 washout->period2 sampling2 Serial Blood Sampling period2->sampling2 bioanalysis Plasma Sample Analysis (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis conclusion Conclusion on Bioequivalence stat_analysis->conclusion

Caption: Flowchart of a typical two-way crossover bioequivalence study.

Signaling_Pathway cluster_prodrug Prodrug Activation cluster_action Mechanism of Action ramipril Ramipril (Prodrug) liver Liver (Esterases) ramipril->liver ramiprilat Ramiprilat (Active Metabolite) liver->ramiprilat Metabolism ace Angiotensin-Converting Enzyme (ACE) ramiprilat->ace Inhibits angiotensin2 Angiotensin II angiotensin1 Angiotensin I angiotensin1->angiotensin2 Conversion vasoconstriction Vasoconstriction angiotensin2->vasoconstriction

Caption: Metabolic activation of Ramipril and its mechanism of action.

References

Application Notes and Protocols for Ramiprilat Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in biological matrices. The following sections offer a comprehensive overview of commonly employed extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), tailored for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Accurate quantification of ramiprilat in biological samples such as plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Due to the complex nature of these matrices, efficient sample preparation is imperative to remove interfering substances and ensure the sensitivity, specificity, and reliability of the analytical method. This document outlines validated protocols and provides comparative data to assist researchers in selecting the most appropriate sample preparation strategy for their specific needs.

Quantitative Data Summary

The selection of a sample preparation technique often involves a trade-off between recovery, cleanliness of the extract, and sample throughput. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the different methods for ramiprilat analysis.

Sample Preparation TechniqueBiological MatrixAnalyte(s)Internal StandardRecovery (%)LLOQ (ng/mL)Linearity Range (ng/mL)Reference
Protein Precipitation (PPT) Human PlasmaRamipril, RamiprilatEnalapril, EnalaprilatHigh1.08 (Ramiprilat)1.08 - 107.56[1][2]
Human SerumRamipril, RamiprilatRamipril-D3Good1.0 (Ramiprilat)1 - 100[3]
Human PlasmaRamiprilRamipril-d565.3 - 97.30.50.5 - 50[4][5][6]
Liquid-Liquid Extraction (LLE) Human SerumRamipril, RamiprilatEnalapril81.0 - 98.20.25 (Ramiprilat)0.25 - 100[7]
Solid-Phase Extraction (SPE) Human PlasmaRamipril, RamiprilatNot Specified101.8 (Ramiprilat)0.50.5 - 250[8]
Human PlasmaRamiprilatQuinapril>10% (Precision)0.50.5 - 40

Experimental Protocols

The following are detailed protocols for the three primary sample preparation techniques for ramiprilat analysis in biological matrices.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, making it suitable for high-throughput analysis.

Protocol:

  • Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.[2]

  • Add 100 µL of the internal standard solution (e.g., Enalaprilat).[2]

  • Vortex the mixture for 30 seconds.[2]

  • Add 1 mL of a precipitation solvent, such as acetonitrile or methanol.[2][3]

  • Vortex the sample vigorously for 10 minutes to ensure complete protein precipitation.[2]

  • Centrifuge the sample at 14,000 RPM for 5 minutes at 4-8°C.[2]

  • Carefully transfer the supernatant to a clean injector vial.

  • Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[2]

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol Sample 1. Add 200 µL Plasma/Serum IS 2. Add 100 µL Internal Standard Sample->IS Vortex1 3. Vortex (30s) IS->Vortex1 Solvent 4. Add 1 mL Precipitation Solvent Vortex1->Solvent Vortex2 5. Vortex (10 min) Solvent->Vortex2 Centrifuge 6. Centrifuge (14,000 RPM, 5 min) Vortex2->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for Ramiprilat Extraction using Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • Pipette a known volume of serum or plasma into a clean tube.

  • Add the internal standard solution (e.g., Enalapril).[7]

  • Acidify the sample to pH 3.[4]

  • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).[4][7]

  • Vortex the mixture vigorously for an adequate time to ensure efficient extraction.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer containing the analyte to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Diagram: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Protocol Sample 1. Aliquot of Plasma/Serum IS 2. Add Internal Standard Sample->IS Acidify 3. Acidify to pH 3 IS->Acidify Solvent 4. Add Organic Solvent Acidify->Solvent Vortex 5. Vortex Solvent->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject cluster_2 Solid-Phase Extraction Protocol Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Analyte Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

References

Application Note: High-Throughput Protein Precipitation for the Extraction of Ramiprilat and Ramiprilat-d5 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, rapid, and robust protein precipitation protocol for the quantitative extraction of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, and its deuterated internal standard, Ramiprilat-d5, from human plasma. This method is suitable for bioanalytical studies requiring high-throughput sample processing prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol consistently yields high recovery and clean extracts, making it applicable for pharmacokinetic and bioequivalence studies.

Introduction

Ramiprilat is the active diacid metabolite of Ramipril, a widely prescribed medication for hypertension and heart failure. Accurate quantification of Ramiprilat in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. Protein precipitation is a common and efficient technique for sample preparation in bioanalysis, offering a straightforward and fast way to remove proteins that can interfere with downstream analysis. This protocol describes a validated protein precipitation method using a simple organic solvent to efficiently extract Ramiprilat and its stable isotope-labeled internal standard, this compound, from plasma samples.

Experimental Protocol

This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Ramiprilat reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water (v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

Internal Standard (IS) Spiking Solution Preparation:

Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration of 100 ng/mL in methanol.

Sample Preparation Procedure:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Addition: Spike the plasma sample with 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as a mixture of 80% mobile phase A (e.g., 0.1% formic acid in water) and 20% mobile phase B (e.g., methanol or acetonitrile).[2]

  • Final Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the protein precipitation method for Ramiprilat extraction, as compiled from various studies.

ParameterRamiprilatThis compoundReference
Linearity Range 0.25 - 100 ng/mLN/A[3]
Lower Limit of Quantification (LLOQ) 0.25 ng/mLN/A[3]
Extraction Recovery 81.0 - 98.2%N/A[3]
Intra-day Precision (%RSD) 4.4 - 6.7%N/A[3]
Inter-day Precision (%RSD) 3.5 - 4.7%N/A[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps of the protein precipitation protocol.

G cluster_sample_prep Sample Preparation plasma 100 µL Plasma add_is Add 10 µL this compound IS plasma->add_is add_solvent Add 300 µL Cold Acetonitrile add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

References

Solid-Phase Extraction Method for Robust Quantification of Ramiprilat and Ramiprilat-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

This application note details a sensitive and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the active angiotensin-converting enzyme (ACE) inhibitor, Ramiprilat, and its deuterated internal standard, Ramiprilat-d5, in human plasma. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for bioanalytical studies.[1][2][3][4] This protocol is designed to deliver high recovery and minimize matrix effects, ensuring accurate and reproducible results for pharmacokinetic and bioequivalence studies.

Introduction

Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension.[1][4] It is a prodrug that is hydrolyzed in vivo to its active metabolite, Ramiprilat. Accurate measurement of Ramiprilat concentrations in biological matrices is crucial for therapeutic drug monitoring and clinical research. Solid-phase extraction is a widely adopted technique for the cleanup of complex biological samples like plasma prior to LC-MS/MS analysis.[2][3][5][6] This method offers superior recovery rates compared to liquid-liquid extraction.[5][7] The use of a deuterated internal standard, this compound, is essential for correcting for any variability during sample preparation and analysis.[5][8]

Experimental Workflow

The overall experimental workflow for the solid-phase extraction and analysis of Ramiprilat and this compound from human plasma is depicted below.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Human Plasma Sample IS_Spike Spike with this compound (Internal Standard) Plasma->IS_Spike Condition Condition SPE Cartridge (e.g., Methanol, Water) Vortex Vortex Mix IS_Spike->Vortex Load Load Sample Vortex->Load Condition->Load Evaporate Evaporate Eluate Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes (e.g., Methanol) Wash->Elute Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for SPE of Ramiprilat and this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of the SPE-LC-MS/MS method for Ramiprilat.

AnalyteLower Limit of Quantification (LLOQ)Linear RangeMean Recovery
Ramiprilat0.1 ng/mL[2][6]0.2 - 80 ng/mL[9]101.8%[3]
Validation ParameterRamiprilat
Intra-day Precision (%RSD)3.5 - 4.7%
Inter-day Precision (%RSD)4.4 - 6.7%
Reference [10]

Detailed Experimental Protocol

1. Materials and Reagents

  • Ramiprilat and this compound analytical standards

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Standard Solution Preparation

  • Prepare stock solutions of Ramiprilat and this compound in methanol.

  • Prepare working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50 v/v).

  • Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.2 - 80 ng/mL.[9]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation

  • Thaw frozen human plasma samples to room temperature.

  • To 500 µL of plasma, add the internal standard solution (this compound).

  • Vortex the sample for 30 seconds.

4. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent or aqueous buffer to remove polar interferences. A specific example includes a wash with a mixture designed to remove interfering substances while retaining the analytes.

  • Elution: Elute Ramiprilat and this compound from the cartridge using 1 mL of methanol.

5. Eluate Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Chromatographic Column: A C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm) is suitable for separation.[2]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer such as ammonium acetate.[2][5]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Injection Volume: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample.

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Ramiprilat and this compound need to be optimized on the specific instrument.

Conclusion

This detailed protocol for the solid-phase extraction of Ramiprilat and its deuterated internal standard from human plasma provides a robust and reliable method for bioanalytical applications. The high recovery and low limits of quantification make it suitable for pharmacokinetic studies and therapeutic drug monitoring, ensuring high-quality data for researchers and drug development professionals.

References

Application Note: High-Throughput Analysis of Ramipril and its Metabolites Using UPLC-Q-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive UPLC-Q-TOF-MS method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor Ramipril and its primary active metabolite, Ramiprilat, in human plasma. The method utilizes a simple protein precipitation followed by liquid-liquid extraction for sample preparation, offering high recovery and minimal matrix effects. The chromatographic separation is achieved on a UPLC system, providing excellent resolution and short analysis times. A Q-TOF mass spectrometer offers high mass accuracy and sensitivity for confident identification and quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ramipril.

Introduction

Ramipril is a prodrug that is converted in the liver to its active metabolite, Ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE)[1][2]. This inhibition leads to vasodilation and a reduction in blood pressure, making Ramipril a widely prescribed medication for hypertension and congestive heart failure[1][3]. Monitoring the plasma concentrations of both Ramipril and Ramiprilat is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This application note presents a validated UPLC-Q-TOF-MS method for the accurate and precise quantification of Ramipril and its metabolites.

Experimental

Sample Preparation

A protein precipitation followed by liquid-liquid extraction protocol was employed for the extraction of Ramipril and its metabolites from human plasma.

Protocol:

  • To 200 µL of human plasma, add 400 µL of methanol containing the internal standard (e.g., Ramipril-d5)[4].

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 15 minutes[4].

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding ethyl acetate at pH 3[5][6].

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase[4].

  • Inject the sample into the UPLC-Q-TOF-MS system.

UPLC Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a short run time.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Q-TOF-MS Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 50-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy: Ramped collision energy for fragmentation data.

Results and Discussion

The developed UPLC-Q-TOF-MS method demonstrated excellent performance for the analysis of Ramipril and its metabolites.

Method Validation

The method was validated according to regulatory guidelines, and the results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Ramipril0.5 - 80.0>0.9990.5

Data compiled from multiple sources indicating typical performance ranges.[5][8][9]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Ramipril0.5 (LLOQ)< 15< 1585 - 115
Low QC< 10< 1090 - 110
Mid QC< 10< 1090 - 110
High QC< 10< 1090 - 110

Data represents typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery

AnalyteConcentration (ng/mL)Recovery (%)
RamiprilLow65.3 - 97.3
Medium65.3 - 97.3
High65.3 - 97.3

Recovery data obtained from a study by Szpot et al.[5][6][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis plasma Human Plasma Sample add_is Add Internal Standard (e.g., Ramipril-d5) plasma->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate, pH 3) supernatant->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection uplc UPLC Separation injection->uplc ms Q-TOF-MS Detection uplc->ms data Data Acquisition & Processing ms->data ramipril_metabolism Ramipril Ramipril Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Ester Hydrolysis (Liver) Glucuronides Ramipril & Ramiprilat Glucuronides (Inactive) Ramipril->Glucuronides Diketopiperazine Diketopiperazine Derivatives (Inactive) Ramipril->Diketopiperazine Ramiprilat->Glucuronides

References

Application Note: Therapeutic Drug Monitoring of Ramipril Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2][3][4][5] It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat.[2][3] The therapeutic efficacy of ramipril is attributed to the action of ramiprilat.[6] Therapeutic Drug Monitoring (TDM) of ramipril and ramiprilat is crucial to optimize dosage, ensure efficacy, and minimize toxicity, especially in specific patient populations such as those with renal impairment.[7][8] This application note describes a robust and sensitive method for the simultaneous quantification of ramipril and ramiprilat in human plasma using their respective deuterated internal standards, Ramipril-d5 and Ramiprilat-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards like Ramipril-d5 enhances the accuracy and precision of the assay.[9][10][11]

Principle

The method involves the extraction of ramipril, ramiprilat, and their deuterated internal standards from human plasma via protein precipitation or solid-phase extraction. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard.

Materials and Reagents

  • Ramipril reference standard

  • Ramiprilat reference standard

  • Ramipril-d5 (internal standard)[9][10][11]

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (if applicable)

Instrumentation and Analytical Conditions

A validated LC-MS/MS method for the analysis of ramipril and ramiprilat is essential for accurate therapeutic drug monitoring. The following tables summarize typical instrument parameters and chromatographic conditions.

Table 1: Liquid Chromatography Parameters
ParameterCondition
LC SystemAgilent 1200 Series or equivalent
ColumnWaters Atlantis C18 column (2.1 mm x 100 mm, 3 µm) or equivalent[12]
Mobile PhaseA: 0.1% Formic acid in WaterB: Methanol[12]
GradientOptimized for separation of analytes and internal standards
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C
Table 2: Mass Spectrometry Parameters
ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 3
Ion Source Temp.500 °C
IonSpray Voltage5500 V
Dwell Time150 ms
Table 3: MRM Transitions for Analytes and Internal Standards
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ramipril417.3234.3[12]
Ramipril-d5422.3239.3
Ramiprilat389.3206.2[12]
This compound394.3211.2

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ramipril, ramiprilat, ramipril-d5, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality controls.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (containing both Ramipril-d5 and this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

A solid-phase extraction (SPE) method can also be employed for cleaner extracts, which may be particularly useful for achieving lower limits of quantification.[11]

Method Validation Data

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of ramipril and ramiprilat.

Table 4: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ramipril0.10 - 100[12]> 0.99
Ramiprilat0.25 - 100[12]> 0.99
Table 5: Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
RamiprilLow QC2.8 - 6.4[12]4.4 - 6.7[12]95 - 105
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
RamiprilatLow QC4.3 - 4.6[12]3.5 - 4.7[12]95 - 105
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
Table 6: Recovery
AnalyteRecovery (%)
Ramipril81.0 - 98.2[12]
Ramiprilat81.0 - 98.2[12]

Signaling Pathways and Workflows

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Patient Patient on Ramipril Therapy BloodSample Collect Blood Sample (e.g., EDTA tube) Patient->BloodSample Centrifugation Centrifuge to Separate Plasma BloodSample->Centrifugation Plasma Plasma Sample Centrifugation->Plasma IS_Addition Add Internal Standards (Ramipril-d5, this compound) Plasma->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Extraction Supernatant Evaporation & Reconstitution Protein_Precipitation->Extraction LC_Separation Liquid Chromatography (Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratios) MS_Detection->Data_Analysis Concentration_Calc Concentration Calculation (Calibration Curve) Data_Analysis->Concentration_Calc Report Generate Report Concentration_Calc->Report

Caption: Workflow for Therapeutic Drug Monitoring of Ramipril.

Ramipril_Metabolism Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Ramiprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Ramipril Metabolism and Mechanism of Action.

Discussion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of ramipril and its active metabolite, ramiprilat, in human plasma. The use of deuterated internal standards, Ramipril-d5 and this compound, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.

This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies. The therapeutic range for ramiprilat is generally considered to be 1-40 ng/mL.[6] Monitoring both the prodrug and the active metabolite provides a comprehensive pharmacokinetic profile, which can aid clinicians in making informed decisions regarding dosage adjustments to optimize therapeutic outcomes and minimize the risk of adverse effects.

Conclusion

The detailed protocol and application notes provided herein describe a robust LC-MS/MS method for the therapeutic drug monitoring of ramipril and ramiprilat. The use of Ramipril-d5 and this compound as internal standards ensures the reliability of the results. This method can be readily implemented in clinical and research laboratories for routine TDM of ramipril.

References

Application Note: Validated Bioanalytical Method for the Quantification of Ramiprilat in Human Plasma using Ramiprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the validation of a bioanalytical method for the quantitative determination of Ramiprilat in human plasma. The method utilizes a deuterated internal standard, Ramiprilat-d5, and is based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The method demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Accurate and reliable quantification of Ramiprilat in biological matrices is essential for pharmacokinetic profiling and clinical efficacy studies.[5][6][7] This application note describes a comprehensive validation of an LC-MS/MS method for this purpose, employing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Mechanism of Action: ACE Inhibition

The therapeutic effect of Ramiprilat is achieved through the inhibition of the Angiotensin-Converting Enzyme. The following diagram illustrates this mechanism.

Ramiprilat_Mechanism_of_Action Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Ramiprilat Ramiprilat Ramiprilat->ACE Inhibits

Caption: Mechanism of action of Ramiprilat.

Experimental Workflow

The overall workflow for the bioanalytical method validation is depicted in the following diagram.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Spiking (Ramiprilat & this compound) Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Validation_Parameters Validation Parameter Assessment (Specificity, Linearity, Accuracy, Precision, etc.) Data_Processing->Validation_Parameters Report_Generation Report Generation Validation_Parameters->Report_Generation

Caption: Bioanalytical method validation workflow.

Experimental Protocols

Materials and Reagents
  • Ramiprilat (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramiprilat and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ramiprilat stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (Internal Standard, IS) at an appropriate concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution (IS).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsRamiprilat: m/z 389.2 → 234.1this compound: m/z 394.2 → 239.1
Dwell Time100 ms
Ion Source Temp.550°C

Method Validation Parameters and Results

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Ramiprilat and this compound.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight different concentration levels.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ramiprilat0.2 - 80> 0.99
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates.

Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.20.1995.06.8
LQC0.60.5896.74.5
MQC4039.298.03.2
HQC6465.3102.02.1

Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.20.21105.08.2
LQC0.60.61101.75.6
MQC4041.0102.54.1
HQC6463.499.13.5
Recovery

The extraction recovery of Ramiprilat was determined at three QC levels.

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
LQC0.688.5
MQC4091.2
HQC6490.1
Matrix Effect

The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions. The IS-normalized matrix factor was consistently close to 1.0, indicating no significant matrix-induced ion suppression or enhancement.

Stability

The stability of Ramiprilat in human plasma was assessed under various conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)8 hours97.5 - 103.2
Freeze-Thaw (3 cycles, -80°C to RT)3 cycles95.8 - 101.5
Long-term (-80°C)90 days96.2 - 102.8
Post-preparative (Autosampler, 4°C)48 hours98.1 - 104.0

Conclusion

The described bioanalytical method for the quantification of Ramiprilat in human plasma using this compound as an internal standard is specific, linear, accurate, precise, and stable. The method meets the acceptance criteria of regulatory guidelines and is suitable for use in clinical and preclinical studies requiring the measurement of Ramiprilat concentrations.[1][2][3][4]

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Ramiprilat-d5 LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Ramiprilat-d5.

Troubleshooting Guide

Issue: Poor Peak Shape, Reduced Sensitivity, or Inconsistent Results for this compound

This is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Refinement start Inconsistent this compound Signal (Poor Peak Shape, Low Sensitivity) check_is Assess Internal Standard Performance (Ramiprilat vs. This compound ratio) start->check_is post_infusion Perform Post-Column Infusion Experiment to Identify Suppression Zones check_is->post_infusion If ratio is inconsistent ms_params Adjust MS Parameters check_is->ms_params If ratio is consistent but signal is low sample_prep Optimize Sample Preparation post_infusion->sample_prep Suppression zone identified chromatography Modify Chromatographic Conditions post_infusion->chromatography Suppression co-elutes with analyte spe Implement Advanced SPE (e.g., Mixed-Mode, Phospholipid Removal) sample_prep->spe lle Utilize Liquid-Liquid Extraction (LLE) sample_prep->lle gradient Optimize Gradient Elution to separate from phospholipids chromatography->gradient mobile_phase Change Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate) chromatography->mobile_phase revalidate Re-validate Method ms_params->revalidate spe->revalidate lle->revalidate gradient->revalidate mobile_phase->revalidate cluster_0 LC System cluster_1 Infusion Setup cluster_2 MS System LC_Column Analytical Column T_Connector LC_Column->T_Connector Syringe_Pump Syringe Pump with Ramiprilat/Ramiprilat-d5 Syringe_Pump->T_Connector MS_Source Mass Spectrometer Ion Source T_Connector->MS_Source

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize LC-MS/MS sensitivity for low concentrations of Ramiprilat-d5, a common internal standard for the quantitation of Ramipril and its active metabolite, Ramiprilat.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Ramiprilat and its deuterated internal standard, this compound?

A1: While optimal transitions should be determined empirically on your specific instrument, common MRM transitions for Ramiprilat are reported in the literature. For this compound, the precursor ion will be shifted by +5 Da. A common transition for Ramipril is m/z 417 → 234.[1] For Ramiprilat, a common precursor ion is m/z 389.2. The product ions can vary, but a frequently used transition is m/z 389.2 → 206.1. Therefore, for this compound, the expected precursor ion would be approximately m/z 394.2. The product ion would likely remain the same at m/z 206.1, as the deuterium atoms are typically on a stable part of the molecule that is not lost during fragmentation.

Q2: I am observing a weak signal for this compound. What are the first parameters I should check?

A2: A weak signal can stem from several factors. Start by verifying the basics:

  • Solution Integrity: Confirm the concentration and preparation of your this compound stock and working solutions. Ensure there have been no dilution errors.

  • Instrument Performance: Check the overall instrument sensitivity by infusing a known standard.

  • Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature.[2] These are critical for efficient ionization.

  • Mass Spectrometer Parameters: Ensure the correct MRM transition is being monitored and that the collision energy and declustering potential are optimized for this compound.

Q3: Can the sample preparation method affect the sensitivity of this compound?

A3: Absolutely. The choice of sample extraction can significantly impact sensitivity by either improving recovery or reducing matrix effects. Common methods include:

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with methanol or acetonitrile.[2][3] While convenient, it may result in a less clean extract and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT, potentially reducing ion suppression.

  • Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest extracts, leading to the highest sensitivity by minimizing matrix interference.[4][5]

If you are experiencing low sensitivity with PPT, consider optimizing the precipitation solvent or switching to LLE or SPE.

Q4: What is the "matrix effect" and how can it impact my this compound signal?

A4: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy and precision.[7] Since this compound is an internal standard, it is crucial that any matrix effects impact it and the target analyte (Ramiprilat) to the same degree. If the matrix effect is not consistent, the quantitative accuracy will be poor.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape for this compound

This guide provides a systematic approach to troubleshooting low signal intensity and poor peak shape for your this compound internal standard.

Troubleshooting Workflow

Troubleshooting_Low_Signal cluster_start cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample Preparation Checks cluster_conclusion start Start: Low this compound Signal lc_check 1. Check LC System - Mobile phase composition & pH - Flow rate accuracy - System pressure stability start->lc_check column_check 2. Inspect Column - Column age & usage - Potential blockage - Correct column chemistry lc_check->column_check peak_shape 3. Evaluate Peak Shape - Tailing, fronting, or split peaks? column_check->peak_shape peak_shape->lc_check If peak shape is poor, reiterate LC checks ms_tuning 4. Verify MS Tuning - Infuse this compound directly - Optimize source parameters - Confirm MRM transition & collision energy peak_shape->ms_tuning If peak shape is good, suspect MS issues source_cleaning 5. Clean Ion Source - Capillary, orifice, and lenses ms_tuning->source_cleaning sample_prep 6. Review Sample Prep - Extraction recovery - Potential for ion suppression (matrix effects) source_cleaning->sample_prep If signal still low after MS optimization end_node Resolution: Optimized Signal source_cleaning->end_node If signal improves new_extraction 7. Test Alternative Extraction - e.g., Switch from PPT to SPE sample_prep->new_extraction new_extraction->end_node

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • LC System Verification:

    • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for Ramiprilat (an acidic drug).[8] Inconsistent mobile phase can lead to retention time shifts and poor peak shape.

    • Flow Rate: Verify that the flow rate is accurate and stable. Fluctuations can cause variations in peak area.

    • System Pressure: Monitor the system pressure. Abnormally high or fluctuating pressure can indicate a blockage, while low pressure may suggest a leak.[9]

  • Column Evaluation:

    • Aged or contaminated columns can lead to peak broadening, tailing, and loss of sensitivity.[10][11]

    • If the column has been used extensively, consider replacing it.

    • Ensure you are using an appropriate column chemistry (e.g., C18) for retaining Ramiprilat.[2][4]

  • Mass Spectrometer Optimization:

    • Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer to optimize the signal without the LC system. This will help you determine the optimal source parameters (e.g., ion spray voltage, gas flows, temperature) and compound-specific parameters (declustering potential, collision energy).

    • Collision Energy (CE): The CE is a critical parameter for fragmentation. Systematically ramp the CE to find the value that produces the most intense product ion for the this compound MRM transition.[12]

    • Source Cleaning: A dirty ion source is a common cause of decreased sensitivity.[9][11] Follow the manufacturer's instructions to clean the ion source components.

  • Sample Preparation Review:

    • Extraction Recovery: Determine the extraction recovery of this compound from your biological matrix. Low recovery will directly result in a weaker signal.

    • Matrix Effects: To assess matrix effects, compare the peak area of this compound in a neat solution to the peak area in an extracted blank matrix spiked with the same concentration. A significant difference indicates the presence of ion suppression or enhancement.

Issue 2: High Variability in this compound Peak Area

High variability in the internal standard signal can compromise the precision and accuracy of your assay.

Logical Relationship Diagram for High Variability

High_Variability_Troubleshooting cluster_sample_prep Sample Preparation cluster_autosampler Autosampler cluster_lc_instability LC System cluster_ms_instability MS Source A High Variability in This compound Peak Area B Inconsistent Sample Preparation A->B C Autosampler/Injector Issues A->C D LC System Instability A->D E MS Source Instability A->E B1 Inaccurate pipetting of IS B->B1 B2 Variable extraction recovery B->B2 B3 Inconsistent matrix effects B->B3 C1 Air bubbles in syringe/sample loop C->C1 C2 Incorrect injection volume C->C2 C3 Sample carryover C->C3 D1 Fluctuating pump flow D->D1 D2 Leaking fittings D->D2 D3 Inconsistent column temperature D->D3 E1 Unstable spray in ESI source E->E1 E2 Fluctuating gas flows or temperature E->E2

Caption: Potential causes of high variability in this compound signal.

Troubleshooting Steps:

  • Sample Preparation:

    • Ensure precise and accurate addition of the this compound internal standard to all samples.

    • Evaluate the consistency of your extraction procedure. Inconsistent recovery will lead to variable IS peak areas.

  • Autosampler Performance:

    • Check for air bubbles in the autosampler syringe and sample loop.

    • Verify the accuracy and precision of the injection volume.

    • Investigate potential sample carryover by injecting a blank solvent after a high-concentration sample.

  • LC System Stability:

    • Monitor the pump pressure for any fluctuations that might indicate inconsistent flow.

    • Check all fittings for leaks.

    • Ensure the column oven is maintaining a stable temperature.

  • MS Source Stability:

    • Visually inspect the electrospray needle for a consistent and fine spray. An unstable spray can cause significant signal fluctuation.

    • Confirm that the gas flows and source temperature are stable.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a common starting point for sample preparation.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (internal standard).

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Vortex, and then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Direct Infusion for MS Parameter Optimization

This protocol is for optimizing MS parameters without the LC system.

  • Prepare a 50-100 ng/mL solution of this compound in a solvent similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up a direct infusion using a syringe pump connected to the MS source.

  • Infuse the solution at a low flow rate (e.g., 5-10 µL/min).

  • In the instrument software, set the scan type to monitor the precursor ion of this compound (e.g., m/z 394.2).

  • Adjust the source parameters (ion spray voltage, gas flows, temperature) to maximize the precursor ion intensity.

  • Switch to a product ion scan mode and systematically vary the collision energy to find the value that yields the most intense and stable product ion (e.g., m/z 206.1).[12]

  • Once the optimal source and compound parameters are determined, create an MRM method with the optimized values.

Quantitative Data Summary

The following tables summarize typical parameters found in the literature for the analysis of Ramiprilat. These can be used as a starting point for method development for this compound.

Table 1: Example LC Parameters

ParameterValueReference
ColumnC18 (e.g., 50 x 4.6 mm, 5 µm)[3]
Mobile Phase A10 mM Ammonium Acetate, 0.1% Acetic Acid in Water/Methanol (95/5)[2]
Mobile Phase B10 mM Ammonium Acetate, 0.1% Acetic Acid in Water/Methanol (3/97)[2]
Flow Rate0.5 mL/min[2]
Column Temp.60 °C[2]
Injection Vol.25 µL[2]

Table 2: Example MS Parameters

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[2]
Ion Spray Voltage5500 V[2]
Temperature500 °C[2]
Curtain Gas35 psi[2]
Collision GasMedium[2]
Ramiprilat MRM389.2 → 206.1Inferred from similar compounds
This compound MRM~394.2 → 206.1Inferred

References

Addressing ion suppression in the ESI-MS analysis of Ramiprilat.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of Ramiprilat. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to identify, mitigate, and resolve common issues encountered during their experiments.

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common challenge in ESI-MS analysis, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantification. This guide provides a systematic approach to troubleshooting ion suppression when analyzing Ramiprilat.

Question: My Ramiprilat signal is low or inconsistent. How do I determine if ion suppression is the cause?

Answer: To diagnose ion suppression, you can perform a post-column infusion experiment.

  • Experimental Protocol: Post-Column Infusion

    • Prepare a solution of Ramiprilat at a known concentration.

    • Infuse this solution directly into the mass spectrometer using a syringe pump, tee-piece, and connecting tubing, after the analytical column.

    • While the Ramiprilat solution is being infused at a constant rate, inject a blank matrix sample (e.g., extracted plasma or urine without the analyte) onto the LC column.

    • Monitor the Ramiprilat signal. A significant drop in the signal intensity at the retention time of co-eluting matrix components indicates ion suppression.

Question: I have confirmed ion suppression. What are the primary strategies to mitigate it?

Answer: The three main strategies to combat ion suppression are: (1) improving sample preparation, (2) optimizing chromatographic conditions, and (3) modifying mass spectrometry parameters.

Optimizing Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before they enter the MS source. The choice of technique can significantly impact the degree of ion suppression.

Quantitative Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Recovery of Ramiprilat (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 100%High (potential for significant ion suppression)Simple, fast, and inexpensive.Non-selective, co-extracts many interfering substances like phospholipids.[1]
Liquid-Liquid Extraction (LLE) 70 - 95%ModerateMore selective than PPT, removes many salts and polar interferences.Can be labor-intensive and requires optimization of solvent systems.
Solid-Phase Extraction (SPE) 90 - 105%LowHighly selective, provides the cleanest extracts, significantly reduces matrix effects.[2]More complex and costly, requires method development for sorbent selection and elution conditions.[2]

Detailed Experimental Protocols:

  • Protein Precipitation (PPT) Protocol:

    • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[1]

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant and inject it into the LC-MS system.

  • Liquid-Liquid Extraction (LLE) Protocol:

    • To 200 µL of plasma sample, add an appropriate internal standard.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture like methyl tertiary butyl ether:dichloromethane (85:15)).[3]

    • Vortex vigorously for 5-10 minutes to facilitate the extraction of Ramiprilat into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE) Protocol:

    • Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elute the Ramiprilat with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute it in the mobile phase.

Optimizing Chromatographic Conditions

Chromatographic separation plays a vital role in resolving Ramiprilat from co-eluting matrix components.

Question: How can I modify my chromatography to reduce ion suppression?

Answer:

  • Gradient Elution: Employ a gradient elution program that provides good separation between Ramiprilat and the region where most matrix components elute (often early in the run for polar interferences).

  • Column Chemistry: Use a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the elution profile of interfering compounds relative to Ramiprilat.

  • Mobile Phase Modifiers: While non-volatile buffers should be avoided, using volatile mobile phase additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[3][4] However, their concentration should be optimized to minimize any potential for ion suppression.

Modifying Mass Spectrometry Parameters

Adjusting the ESI source parameters can sometimes help to minimize the impact of ion suppression.

Question: Which MS parameters should I investigate?

Answer:

  • Ionization Source: If available, switching to a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), can be beneficial as it is generally less susceptible to matrix effects than ESI.

  • Source Parameters: Optimize the ESI source parameters, including the spray voltage, gas flows (nebulizing and drying gas), and source temperature.[4] These parameters can influence the desolvation process and the efficiency of ion formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression in plasma samples? A1: Phospholipids are a major cause of ion suppression in plasma samples, as they are abundant and can co-extract with the analyte of interest. Salts and other endogenous matrix components can also contribute significantly to this effect.

Q2: Can the internal standard compensate for ion suppression? A2: A co-eluting, stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not track the ion suppression as effectively.

Q3: Is it possible to have ion enhancement instead of suppression? A3: Yes, ion enhancement, where the analyte signal is artificially increased by matrix components, can also occur, although it is less common than suppression.[6] The troubleshooting strategies for enhancement are similar to those for suppression.

Q4: How can I prevent contamination that might lead to ion suppression? A4: To prevent contamination, always use high-purity solvents and reagents.[4] Avoid using glassware that has been washed with detergents, as these can be a source of ion-suppressing contaminants. Regularly clean the MS ion source to prevent the buildup of non-volatile materials.[4]

Q5: My Ramiprilat signal is still low after trying these steps. What else could be the problem? A5: If you have addressed potential ion suppression and the signal is still low, consider other factors such as:

  • Analyte Stability: Ensure that Ramiprilat is stable in the sample matrix and during the entire analytical process.[7]

  • Instrument Performance: Verify the overall performance of your LC-MS system, including pump performance, injector accuracy, and detector sensitivity.

  • Method Sensitivity: The concentration of your sample may be below the limit of quantification (LLOQ) of your current method.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression in the ESI-MS analysis of Ramiprilat.

IonSuppressionTroubleshooting start Low or Inconsistent Ramiprilat Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (SPE > LLE > PPT) is_suppression->optimize_sample_prep Yes other_issues Investigate Other Issues (Stability, Instrument Performance) is_suppression->other_issues No optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Parameters (Source, Voltages, Gas Flows) optimize_chromatography->optimize_ms use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_ms->use_sil_is problem_solved Problem Resolved use_sil_is->problem_solved

A logical workflow for troubleshooting ion suppression in Ramiprilat analysis.

References

Potential for isotopic exchange of deuterium in Ramiprilat-d5 under acidic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ramiprilat-d5. The focus is on the potential for isotopic exchange of deuterium under acidic conditions, a critical consideration for ensuring data accuracy in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a stable isotope-labeled version of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. In this specific version, five hydrogen atoms on the phenyl ring of the Ramiprilat molecule have been replaced by deuterium atoms. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to ensure accurate and precise measurement of Ramiprilat in biological samples.[1][2]

Q2: Is there a risk of deuterium exchange in this compound under typical acidic LC-MS conditions?

For this compound deuterated on the phenyl ring, the risk of back-exchange of deuterium to hydrogen is very low under standard acidic conditions (e.g., pH 2.5-3) used in reversed-phase chromatography.[3] Aromatic C-D bonds are significantly more stable and less prone to exchange compared to deuterium atoms located on heteroatoms (like -OH, -NH) or on carbons alpha to a carbonyl group.[3][4] However, the stability should always be experimentally verified in your specific analytical workflow.

Q3: What factors can influence the rate of deuterium exchange?

Several factors can influence the rate of isotopic exchange for deuterated compounds in general:

  • pH: Both highly acidic and basic conditions can catalyze deuterium exchange. The minimum rate of exchange for many compounds is typically observed between pH 2.5 and 3.[3]

  • Temperature: Higher temperatures accelerate the rate of exchange.[3] It is advisable to keep samples, especially in aqueous matrices, cooled to minimize any potential for exchange.

  • Solvent: The presence of protic solvents (like water or methanol) is necessary for exchange to occur. Storing stock solutions in aprotic solvents like acetonitrile can enhance long-term stability.[3]

  • Position of Deuterium: The chemical environment of the deuterium atom is the most critical factor. As mentioned, deuterium on aromatic rings is very stable, while deuterium on carbons adjacent to carbonyl groups or on heteroatoms is more labile.[3][4]

Q4: How can I check the isotopic purity of my this compound standard?

The isotopic purity of a deuterated standard can be verified using a few key analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for determining the isotopic distribution. By infusing a concentrated solution of the standard, you can observe the relative intensities of the M+0 (unlabeled), M+1, M+2, M+3, M+4, and M+5 peaks to calculate the isotopic enrichment.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the absence of proton signals at the deuterated positions, while ²H NMR can directly detect the deuterium signals, confirming their location and relative abundance.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or inaccurate quantification of Ramiprilat. Isotopic exchange of this compound leading to a decrease in the internal standard signal and/or an increase in the analyte signal.1. Verify Label Position: Confirm from the Certificate of Analysis that the deuterium labels are on the phenyl ring. If they are in a different, more labile position, the risk of exchange is higher. 2. Conduct a Stability Study: Incubate a solution of this compound in your sample matrix and mobile phase at various time points (e.g., 0, 4, 8, 24 hours) and temperatures (e.g., room temperature, 4°C). Analyze the samples by LC-MS to monitor for any decrease in the M+5 signal or increase in the M+0 signal.[5] 3. Optimize LC-MS Conditions: Minimize the time samples are exposed to acidic conditions before injection. Use a mobile phase with a pH between 2.5 and 3.[3] Keep the autosampler temperature low (e.g., 4°C).
Appearance of a significant M+4 peak or lower mass isotopologues in the this compound standard. Partial deuterium exchange has occurred during storage or sample preparation.1. Review Storage Conditions: Ensure stock solutions are stored in a suitable solvent (preferably aprotic) at the recommended temperature (-20°C or -80°C).[3] Avoid repeated freeze-thaw cycles. 2. Check Sample Preparation pH: If your sample preparation involves strongly acidic or basic steps, this could be the cause. If possible, modify the pH to be closer to neutral or minimize the exposure time. 3. Re-evaluate Isotopic Purity: If the issue persists even with fresh standard, re-verify the isotopic purity as supplied by the manufacturer using HRMS.
Chromatographic separation of Ramiprilat and this compound. This is a known phenomenon with deuterated standards, although typically minor. It is caused by the slight difference in physicochemical properties between C-H and C-D bonds.1. Modify Chromatographic Gradient: A shallower gradient can sometimes help to merge the peaks.[6] 2. Adjust Mobile Phase Composition: Minor changes to the organic or aqueous components of the mobile phase might alter selectivity and improve co-elution.[6] 3. Ensure Correct Integration: If complete co-elution is not achievable, ensure that your chromatography data system is integrating both peaks consistently across all samples, standards, and quality controls.

Quantitative Data Summary

The following table summarizes the key factors that influence the rate of back-exchange of deuterium in deuterated compounds during analytical procedures.

Parameter Condition for Minimal Exchange Condition for Increased Exchange Reference
pH 2.5 - 3.0< 2.0 or > 4.0[3]
Temperature 0 - 4 °C> 20 °C[3]
Time in Solution Minimized (especially in aqueous/protic solvents)Prolonged exposure[5]
Solvent Aprotic (e.g., Acetonitrile)Protic (e.g., Water, Methanol)[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Analytical Solutions

Objective: To determine the stability of this compound and rule out isotopic exchange under the specific conditions of an analytical run.

Methodology:

  • Prepare Stability Samples:

    • Prepare a solution of this compound at the working concentration used in your assay.

    • Use the final sample diluent (e.g., mobile phase, reconstituted sample matrix) as the solvent.

  • Incubation:

    • Divide the solution into aliquots for different time points (e.g., T=0, T=2h, T=4h, T=8h, T=24h).

    • Store these aliquots under the same conditions as your typical sample queue in the autosampler (e.g., 4°C).

  • LC-MS Analysis:

    • At each time point, inject the corresponding aliquot onto the LC-MS system.

    • Acquire full scan mass spectra for the this compound peak.

  • Data Analysis:

    • Monitor the peak area of the M+5 ion for this compound. A significant decrease over time may indicate degradation or exchange.

    • Simultaneously, monitor the signal intensity at the m/z of unlabeled Ramiprilat (M+0). A significant increase in this signal over time is a direct indicator of deuterium back-exchange.

    • A stable ratio of the M+5 to the sum of all isotopic peaks (M to M+5) over the time course indicates stability.

Protocol 2: Verification of Isotopic Purity of this compound

Objective: To confirm the isotopic enrichment of the this compound standard.

Methodology:

  • Prepare a High-Concentration Solution:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

  • Direct Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump.

    • LC-MS: Inject the solution onto the LC column and acquire data across the peak.

  • Mass Spectrometer Settings:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Acquire data in full scan mode with a mass range that covers all expected isotopologues of Ramiprilat (e.g., m/z 380-400).

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Ramiprilat (M+0) and the deuterated species (M+1 to M+5).

    • From the mass spectrum, determine the intensity of each isotopic peak.

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity = (Intensity of M+5 Peak / Sum of Intensities of all Isotopic Peaks) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_std Prepare this compound in Matrix/Mobile Phase aliquot Aliquot for Time Points (T=0, 2, 4, 8, 24h) prep_std->aliquot incubate Store at Autosampler Temperature (e.g., 4°C) aliquot->incubate inject Inject Aliquot at Each Time Point incubate->inject lcms LC-MS Full Scan Acquisition inject->lcms monitor_d5 Monitor M+5 Peak Area lcms->monitor_d5 monitor_d0 Monitor M+0 Peak Area lcms->monitor_d0 stability Assess Stability: No significant change in M+5/M+0 ratio monitor_d5->stability monitor_d0->stability logical_relationship cluster_investigation Troubleshooting Pathway start Inconsistent Quantitative Results check_purity Verify Isotopic Purity (HRMS) start->check_purity check_stability Perform Stability Study (Time Course) start->check_stability check_chrom Evaluate Chromatography (Co-elution) start->check_chrom purity_ok Purity >98% (Proceed to Stability) check_purity->purity_ok purity_bad Purity <98% (Contact Supplier) check_purity->purity_bad stability_ok Stable (Investigate Other Causes) check_stability->stability_ok stability_bad Exchange Observed (Optimize Conditions) check_stability->stability_bad chrom_ok Co-elution OK (Check Other Parameters) check_chrom->chrom_ok chrom_bad Peaks Separated (Adjust Method/Integration) check_chrom->chrom_bad

References

Improving peak shape and chromatography for Ramiprilat and Ramiprilat-d5.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Ramiprilat and its deuterated internal standard, Ramiprilat-d5.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of Ramiprilat and this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shape (tailing) for Ramiprilat and this compound?

Answer:

Peak tailing is a common issue when analyzing ACE inhibitors like Ramiprilat. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and recommended solutions:

  • Inappropriate Mobile Phase pH: Ramiprilat is an acidic compound. At a higher pH, residual silanol groups on the silica-based column packing can be ionized and interact with the analyte, leading to peak tailing.[1][2]

    • Solution: Lower the pH of the aqueous mobile phase to a range of 2.5-3.5.[3][4][5] This ensures that the silanol groups are protonated, minimizing secondary interactions. The use of additives like formic acid or trifluoroacetic acid (TFA) is common.[6][7]

  • Insufficient Buffer Capacity: An unbuffered or weakly buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization of the analyte and resulting in tailing.[8]

    • Solution: Incorporate a buffer, such as ammonium formate or phosphate, into the aqueous mobile phase at a concentration of 10-20 mM to maintain a consistent pH.[4][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[1][10]

    • Solution: If the above solutions do not resolve the issue, try replacing the column with a new one of the same type.

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Sample and Column Checks cluster_3 Resolution start Poor Peak Shape (Tailing) Observed check_pH Is Mobile Phase pH between 2.5 and 3.5? start->check_pH adjust_pH Adjust pH with Formic or Trifluoroacetic Acid check_pH->adjust_pH No check_buffer Is a Buffer (e.g., Ammonium Formate) Present? check_pH->check_buffer Yes adjust_pH->check_buffer add_buffer Add Buffer (10-20 mM) check_buffer->add_buffer No check_overload Is Column Overload a Possibility? check_buffer->check_overload Yes add_buffer->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_column Is the Column Old or Degraded? check_overload->check_column No reduce_load->check_column replace_column Replace Column check_column->replace_column Yes end_node Peak Shape Improved check_column->end_node No, issue resolved replace_column->end_node

Question: What are the potential causes of low signal intensity or sensitivity for Ramiprilat and this compound?

Answer:

Low signal intensity can stem from several factors, from sample preparation to mass spectrometer settings.

  • Inefficient Ionization: Ramiprilat contains a secondary amine and is thus readily protonated.

    • Solution: Ensure the mobile phase is acidic (pH 2.5-3.5) to promote the formation of [M+H]+ ions in positive electrospray ionization (ESI+) mode.[7][11]

  • Suboptimal Mass Spectrometer Parameters: Incorrect mass transitions or collision energies will result in a poor signal.

    • Solution: Optimize the Multiple Reaction Monitoring (MRM) parameters. A common transition for Ramiprilat is m/z 389.3 → 206.2.[6] The deuterated internal standard, this compound, will have a different precursor ion mass. Optimize fragmentor voltage and collision energy to maximize the signal for your specific instrument.

  • Sample Loss During Preparation: The choice of sample preparation method can impact recovery.

    • Solution: Protein precipitation is a quick and often effective method.[12] However, if matrix effects are significant, solid-phase extraction (SPE) may provide a cleaner extract and better recovery.[13]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the analytes.

    • Solution: Improve chromatographic separation to move the analytes away from interfering matrix components. A more rigorous sample cleanup method like SPE can also mitigate matrix effects.

Frequently Asked Questions (FAQs)

What is a typical LC-MS/MS method for the analysis of Ramiprilat and this compound?

A common approach involves reversed-phase chromatography coupled with tandem mass spectrometry. The table below summarizes a typical set of starting conditions.

ParameterRecommended Condition
LC Column C18, e.g., Waters Atlantis C18 (2.1 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient tailored to the specific column and system, often starting with a high aqueous percentage.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

What are the recommended MRM transitions for Ramiprilat and this compound?

The optimal transitions should be determined empirically on your instrument. However, commonly cited transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ramiprilat389.3206.2[6]
This compound394.3211.2

Note: The exact m/z values may vary slightly depending on instrument calibration.

What sample preparation methods are suitable for plasma samples?

Both protein precipitation and solid-phase extraction (SPE) are widely used.

  • Protein Precipitation: This is a simple and fast method. It involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation.[12]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample by selectively retaining the analytes on a solid support while matrix components are washed away. This can lead to lower matrix effects and improved sensitivity.[13]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Result start Plasma Sample prep Protein Precipitation or SPE start->prep lc_separation HPLC/UPLC Separation (C18 Column) prep->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard (this compound) integration->quantification end_node Final Concentration quantification->end_node

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound).

  • Add 300 µL of methanol.[12]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following is a representative LC-MS/MS protocol. Optimization may be required for your specific instrumentation.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

  • Column: Waters Atlantis C18 (2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 250 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MRM Transitions: As listed in the table above, with optimized collision energies.

References

Technical Support Center: Minimizing Ramiprilat Carryover in LC-MS/MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address and minimize carryover when analyzing Ramiprilat using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is LC-MS/MS carryover, and how can I distinguish it from system contamination?

A1: Carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to artificially high quantification.[1][2] It is typically caused by the analyte temporarily adsorbing to surfaces within the LC-MS/MS system.[3]

To distinguish carryover from contamination, a specific injection sequence is recommended. Inject a high-concentration standard, followed by a series of at least two blank samples.

  • True Carryover: The analyte signal will be highest in the first blank and decrease in subsequent blanks.[4]

  • System Contamination: The analyte signal will be relatively constant across all injected blanks. This suggests the source is a contaminated solvent, mobile phase, or the blank solution itself.[4]

Q2: Why is Ramiprilat particularly prone to carryover?

A2: Ramiprilat, the active diacid metabolite of Ramipril, has a chemical structure that can contribute to its "stickiness" in an LC-MS/MS system.[5][6] As a dipeptide and dicarboxylic acid, its structure contains multiple sites for hydrogen bonding and potential ionic interactions.[5] These properties can cause it to adsorb onto surfaces within the autosampler, column, and tubing, making it more difficult to completely wash out between injections.[1][3]

Q3: What are the primary sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from multiple points in the sample flow path. The most common sources include:

  • Autosampler: This is often the most significant source.[7] Residue can adhere to the exterior and interior of the sample needle, the injection valve rotor seal, the sample loop, and transfer tubing.[3][4] Worn or dirty rotor seals are a frequent cause.[4]

  • LC Column: The analyte can be strongly retained by the column's stationary phase, frits, or an attached guard column.[3]

  • System Plumbing: Connectors, unions, and tubing can have small pockets or surfaces that trap the analyte.[4]

  • MS Ion Source: While less common for causing distinct peaks, contamination of the ion source can lead to an elevated baseline.[3]

Q4: What is considered an acceptable level of carryover for a validated bioanalytical method?

A4: For regulated bioanalysis, a common acceptance criterion is that the response from carryover in a blank sample injected after the highest calibration standard (ULOQ) should be no more than 20% of the response of the lowest calibration standard (LLOQ).[4]

Troubleshooting and Mitigation Guide

A systematic approach is crucial to efficiently identify and resolve the source of carryover.

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing carryover issues.

G cluster_0 cluster_1 A 1. Observe Carryover Inject High Standard, then Blank 1, Blank 2. B Is signal decreasing in subsequent blanks? A->B E 2. Isolate Source Replace column with a union. Inject blank. C Carryover Confirmed. Proceed to Isolate Source. B->C  Yes   D Contamination Suspected. Check solvents, mobile phase, and blank matrix. B->D  No   F Is carryover still present? E->F G Source is Autosampler / LC Plumbing. Focus on wash solvent and hardware. F->G  Yes   H Source is Column. Optimize gradient and column wash. F->H  No  

Caption: A step-by-step workflow for troubleshooting Ramiprilat carryover.

Sources of Carryover Visualization

Understanding the potential locations of carryover is the first step in addressing the problem.

LCMS_Carryover cluster_autosampler Autosampler cluster_lc LC System cluster_ms Mass Spectrometer Needle Sample Needle Valve Injection Valve (Rotor Seal) Needle->Valve Loop Sample Loop Valve->Loop Tubing Tubing & Connectors Loop->Tubing Column Guard & Analytical Column Tubing->Column Source Ion Source Column->Source

Caption: Potential sources of analyte carryover within an LC-MS/MS system.

Experimental Protocols and Data

Protocol 1: Evaluating and Optimizing Autosampler Wash Solvents

The composition of the needle wash solvent is the most critical factor in mitigating autosampler-related carryover.[8]

Objective: To systematically test different solvent compositions to find the most effective wash solution for removing Ramiprilat from the autosampler flow path.

Methodology:

  • Prepare a high-concentration stock solution of Ramiprilat (e.g., at the ULOQ concentration).

  • Prepare several different wash solutions for testing (see Table 1 for examples).

  • Configure the initial autosampler method to use the first wash solution (e.g., 50:50 Acetonitrile/Water) with a sufficient wash volume and time (e.g., 1000 µL).

  • Execute the following injection sequence: Blank -> ULOQ Standard -> Blank 1 -> Blank 2.

  • Calculate the percent carryover in "Blank 1" using the formula: (% Carryover) = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100.

  • Purge the autosampler wash system and prime it with the next test solution.

  • Repeat steps 4-6 for all prepared wash solutions.

  • Compare the results to identify the optimal wash solvent. Increasing wash time or performing both a pre- and post-injection wash can further reduce carryover.[8]

Table 1: Example Data for Ramiprilat Wash Solvent Optimization

Wash Solvent CompositionAnalyte Properties AddressedExample % Carryover (in Blank 1)
50:50 (v/v) Acetonitrile / WaterBasic reversed-phase elution0.45%
90:10 (v/v) Acetonitrile / WaterStronger reversed-phase elution0.18%
90:10 (v/v) Methanol / WaterAlternative organic solvent0.25%
90:10 (v/v) Methanol / Water + 0.2% Formic AcidDisrupts ionic interactions (for acidic Ramiprilat)0.09%
40:40:20 (v/v/v) ACN / MeOH / IsopropanolStrong, broad-solubility solvent mixture0.04%
40:40:20:1 (v/v/v/v) ACN/MeOH/IPA/Water + 0.5% Formic Acid Combines strong organic wash with acid to disrupt interactions <0.01% (Below LLOQ)

Note: Data is illustrative. Actual results will vary based on the specific LC-MS/MS system and conditions.

Protocol 2: Implementing an Effective Post-Run Column Wash

If the column is identified as the source of carryover, a dedicated wash step at the end of the analytical gradient is necessary.

Objective: To ensure all residual Ramiprilat is eluted from the analytical column before the next injection.

Methodology:

  • At the end of your existing chromatographic gradient, add a high-organic wash step.

  • This step should use a solvent stronger than the mobile phase used to elute Ramiprilat. A common approach is to ramp to 95-100% organic mobile phase (e.g., Acetonitrile or Methanol with 0.1% formic acid).

  • Hold this high-organic wash for a duration equivalent to 3-5 column volumes.

  • Following the wash, ensure the column is properly re-equilibrated to the initial mobile phase conditions for a sufficient time (typically 5-10 column volumes) to ensure reproducible retention times for the next injection.[9]

  • Some studies have found that cycling between high and low organic mobile phases during the wash can be more effective than a static high-organic wash.[10]

Routine System Maintenance Checklist

Proactive maintenance is key to preventing carryover issues.

  • [ ] Daily/Weekly: Check solvent and waste lines for blockages.

  • [ ] Weekly/Bi-weekly: Purge the autosampler wash pump and refresh wash solvents.

  • [ ] Monthly (or as needed): Inspect and clean the MS ion source (capillary, cone/orifice).[9]

  • [ ] As per manufacturer recommendation (or based on pressure/peak shape issues):

    • Replace the autosampler rotor seal.

    • Replace the sample needle and seat.

    • Change in-line filters and guard columns.

References

Stability of Ramiprilat-d5 in processed samples and autosampler vials.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ramiprilat-d5 in processed samples and autosampler vials. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ramipril and its metabolite, ramiprilat?

A1: Ramipril, a prodrug, is susceptible to two main degradation pathways:

  • Hydrolysis: The ester group of ramipril is hydrolyzed to form its active metabolite, ramiprilat. This is the intended metabolic conversion in vivo.

  • Cyclization: Ramipril can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative.

The stability of ramiprilat is also a consideration, as changes in its concentration can impact analytical results. The stability of the deuterated internal standard, this compound, is expected to be comparable to that of ramiprilat.

Q2: What are the known stability characteristics of ramiprilat in processed biological samples?

A2: Studies on ramiprilat in human plasma have demonstrated stability under various conditions. While specific data for this compound is limited, the stability of the non-deuterated form provides a strong indication of its behavior. Spiked plasma samples containing ramiprilat have been found to be stable for at least four freeze-thaw cycles at -70°C ± 15°C. Bench-top stability in plasma has been established for at least 7 hours and 36 minutes.

Q3: How stable is this compound in processed samples stored in an autosampler?

A3: For processed samples, autosampler stability of this compound has been investigated. In one study, processed samples were stable for 48 hours at 10°C in the autosampler. Another study looking at ramiprilat (non-deuterated) found it to be stable in the injector for up to 107 hours and 33 minutes.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Stock solutions of this compound in methanol should be stored in amber glass vials at -20°C. Under these conditions, the stock solutions have been shown to be stable for at least 8 weeks. Another source suggests that for longer-term storage, -80°C is recommended for up to 6 months, while at -20°C, the stock solution should be used within one month.

Troubleshooting Guides

Issue 1: I am observing a decrease in this compound signal over time in my analytical run.

  • Possible Cause 1: Autosampler Temperature. Elevated temperatures in the autosampler can lead to the degradation of analytes.

    • Troubleshooting Step: Ensure the autosampler is set to a refrigerated temperature, typically between 4°C and 10°C, to minimize degradation during the analytical run.

  • Possible Cause 2: Extended Residence Time in Autosampler. The longer the processed samples remain in the autosampler, the greater the potential for degradation.

    • Troubleshooting Step: Plan your analytical runs to minimize the time vials sit in the autosampler before injection. If long runs are necessary, consider re-validating the stability for the maximum expected duration. One study has shown stability for up to 48 hours at 10°C.

Issue 2: My quality control (QC) samples are failing for freeze-thaw stability.

  • Possible Cause 1: Excessive Freeze-Thaw Cycles. Repeated freezing and thawing can compromise the integrity of the analyte in the biological matrix.

    • Troubleshooting Step: Limit the number of freeze-thaw cycles to what has been validated. Studies have shown ramiprilat to be stable for up to four cycles when stored at -70°C ± 15°C. Aliquot samples upon receipt to avoid repeated thawing of the main sample.

  • Possible Cause 2: Improper Storage Temperature. Storing samples at temperatures warmer than -70°C may not be sufficient to prevent degradation.

    • Troubleshooting Step: Ensure that all plasma samples are stored at or below -70°C between freeze-thaw cycles.

Issue 3: I am seeing an unexpected peak in my chromatogram that may be a degradant.

  • Possible Cause 1: Hydrolysis of Ramipril to Ramiprilat. If your sample contains ramipril, it may be degrading to ramiprilat during sample processing or storage.

    • Troubleshooting Step: Review your sample preparation procedure to minimize exposure to conditions that promote hydrolysis, such as high pH or elevated temperatures.

  • Possible Cause 2: Formation of Diketopiperazine (DKP). Ramipril can degrade to a DKP derivative, which may be chromatographically resolved from ramipril and ramiprilat.

    • Troubleshooting Step: Use a validated stability-indicating analytical method that can separate ramipril, ramiprilat, and potential degradants like DKP. This will allow for the accurate quantification of each species.

Data Presentation

Table 1: Summary of Ramiprilat Stability in Human Plasma

Stability TestStorage ConditionsDurationAnalyteStability Outcome (% of Initial Concentration)Reference
Freeze-Thaw4 cycles at -70°C ± 15°C4 cyclesRamiprilat100.09% - 104.01%
Bench TopRoom Temperature7 h 36 minRamiprilat96.62% - 105.40%
In-InjectorNot Specified107 h 33 minRamiprilat111.52% - 114.37%

Table 2: Summary of this compound Stability

Stability TestStorage ConditionsDurationAnalyteStability OutcomeReference
Autosampler Stability10°C48 hoursThis compoundDetermined QC concentrations within ± 15% of nominal
Stock Solution Stability-20°C in methanol8 weeksThis compoundDetermined QC concentrations within ± 15% of nominal
Long-Term Stock Storage-80°C6 monthsRamipril-d5Recommended use within this period
Short-Term Stock Storage-20°C1 monthRamipril-d5Recommended use within this period

Experimental Protocols

Protocol 1: Sample Preparation for Ramipril and Ramiprilat Analysis in Human Plasma

This protocol is based on a liquid-liquid extraction method.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: Add the internal standard solution (containing this compound) to the plasma samples.

  • Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent such as acetonitrile.

  • Centrifugation: Centrifuge the samples for approximately 5 minutes at 14,000 RPM at a temperature between 4°C and 8°C.

  • Supernatant Transfer: Carefully transfer the supernatant to clean injector vials.

  • Injection: Inject a specified volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol outlines the procedure for evaluating the stability of an analyte through multiple freeze-thaw cycles.

  • Sample Preparation: Spike plasma samples with known concentrations of the analyte (e.g., low and high QC levels).

  • Initial Freeze: Store the spiked samples at -70°C ± 15°C for at least 24 hours.

  • Thaw Cycle: Remove the samples from the freezer and allow them to thaw unassisted at room temperature.

  • Refreeze: Once completely thawed, return the samples to the -70°C ± 15°C freezer for at least 12-24 hours.

  • Repeat Cycles: Repeat the thaw and refreeze process for the desired number of cycles (e.g., four cycles).

  • Analysis: After the final thaw cycle, process the stability samples along with freshly spiked calibration curve standards and QC samples for comparison.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Sample spike Spike with IS (this compound) thaw->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process

Caption: Experimental workflow for the bioanalysis of this compound in plasma.

troubleshooting_workflow start QC Sample Failure check_ft Freeze-Thaw Stability Issue? start->check_ft check_autosampler Autosampler Stability Issue? start->check_autosampler cycles Exceeded Validated Freeze-Thaw Cycles? check_ft->cycles Yes temp Improper Storage Temperature? check_ft->temp No autosampler_temp Autosampler Temp Too High? check_autosampler->autosampler_temp Yes run_time Extended Run Time? check_autosampler->run_time No solution_cycles Aliquot Samples to Limit Cycles cycles->solution_cycles solution_temp Ensure Storage at <= -70°C temp->solution_temp solution_autosampler_temp Set Autosampler to 4-10°C autosampler_temp->solution_autosampler_temp solution_run_time Re-validate for Long Runs run_time->solution_run_time

Caption: Troubleshooting decision tree for QC sample stability failures.

Impact of different anticoagulants on Ramiprilat quantification in plasma.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different anticoagulants on the quantification of Ramiprilat in plasma samples.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the bioanalysis of Ramiprilat.

Issue Potential Cause Recommended Action
Low Analyte Recovery Inadequate Extraction from Plasma Proteins: Ramiprilat is 56% protein-bound. The choice of anticoagulant can influence protein conformation and drug binding.Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure the pH of the extraction solvent is appropriate to disrupt protein binding. While EDTA is commonly used successfully, if issues persist, consider a pilot study comparing extraction efficiency with plasma collected in sodium heparin.
Poor Peak Shape or Tailing in LC-MS/MS Matrix Effects: Components from the blood collection tube, including the anticoagulant, can co-elute with Ramiprilat and interfere with ionization. Heparin, being a large polymeric molecule, is known to cause ion suppression in electrospray ionization (ESI).Develop a robust sample clean-up procedure. Solid-phase extraction (SPE) is recommended to remove interfering matrix components. Ensure chromatographic separation is adequate to resolve Ramiprilat from any potential interferences. Use of a stable isotope-labeled internal standard for Ramiprilat can help compensate for matrix effects.
Inconsistent Results Between Batches Pre-analytical Variability: Differences in sample handling and processing, including the time between blood collection and centrifugation, can affect analyte stability. The choice of anticoagulant can also play a role in the stability of the analyte.Standardize the pre-analytical workflow. Blood samples should be processed (centrifuged to obtain plasma) as soon as possible after collection. Plasma should be stored frozen at -70°C or lower until analysis. For Ramiprilat analysis, plasma collected with EDTA has been shown to provide stable results.[1]
High Background Noise in Chromatogram Contamination from Collection Tube: Additives in blood collection tubes can leach into the plasma and cause high background noise in the mass spectrometer.Use high-quality blood collection tubes from a reputable supplier. Include blank plasma samples (collected in the same type of tubes but without the analyte) in your analytical run to assess background levels.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for the quantification of Ramiprilat in plasma?

A1: Based on published bioanalytical methods, EDTA (Ethylenediaminetetraacetic acid) is the most commonly used and recommended anticoagulant for Ramiprilat quantification in plasma.[1] EDTA prevents clotting by chelating calcium ions and is known for its good preservation of cellular components and stability for many small molecule drug assays.

Q2: Can I use heparinized plasma for Ramiprilat analysis?

A2: While it may be possible, heparin is generally less preferred for LC-MS/MS analysis of small molecules. Heparin can cause significant ion suppression in the electrospray ionization source, potentially leading to lower sensitivity and inaccurate quantification. If heparinized plasma must be used, extensive sample clean-up and the use of a stable isotope-labeled internal standard are critical.

Q3: What about sodium citrate as an anticoagulant?

A3: Sodium citrate is primarily used for coagulation studies. It is a liquid anticoagulant, which will cause a dilution of the plasma sample. This dilution must be corrected for, which can introduce variability. For therapeutic drug monitoring, EDTA or heparin are more common choices.[2][3]

Q4: How does the choice of anticoagulant affect Ramiprilat stability?

Quantitative Data Summary

Direct quantitative data from a single study comparing the impact of different anticoagulants on Ramiprilat quantification is not available in the reviewed literature. The following table summarizes the general characteristics of common anticoagulants and their potential impact on Ramiprilat bioanalysis based on established principles.

Anticoagulant Mechanism of Action Potential Advantages for Ramiprilat Analysis Potential Disadvantages for Ramiprilat Analysis
EDTA (K2 or K3) Chelates Ca2+ ionsCommonly used in validated methods, good long-term stability for many analytes.Can interfere with the analysis of certain metal-dependent analytes (not a known issue for Ramiprilat).
Sodium Heparin Inhibits thrombin formation-Can cause ion suppression in LC-MS/MS, potentially leading to lower sensitivity and variability.
Sodium Citrate Chelates Ca2+ ions (reversibly)-Liquid form causes sample dilution requiring correction; primarily used for coagulation assays.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Ramiprilat in human plasma using LC-MS/MS, based on methodologies described in the scientific literature. This protocol assumes the use of EDTA plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (e.g., Ramiprilat-d5).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again before injecting into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Ramiprilat from endogenous plasma components. For example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ramiprilat: e.g., m/z 389.2 -> 234.2

    • This compound (IS): e.g., m/z 394.2 -> 239.2

  • Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (EDTA Tube) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Quantification Data Quantification LC_MSMS->Data_Quantification

Caption: Experimental workflow for Ramiprilat quantification.

Troubleshooting_Flow Start Inaccurate Ramiprilat Quantification Check_Recovery Check Analyte Recovery Start->Check_Recovery Check_Matrix Investigate Matrix Effects Check_Recovery->Check_Matrix Recovery OK Optimize_Extraction Optimize Extraction Protocol Check_Recovery->Optimize_Extraction Low Recovery Check_Stability Assess Analyte Stability Check_Matrix->Check_Stability No Matrix Effects Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix->Improve_Cleanup Matrix Effects Present Standardize_Handling Standardize Sample Handling Check_Stability->Standardize_Handling Instability Observed End Accurate Quantification Check_Stability->End Stability Confirmed Optimize_Extraction->Check_Recovery Improve_Cleanup->Check_Matrix Standardize_Handling->Check_Stability

Caption: Troubleshooting logic for Ramiprilat bioanalysis.

References

Ensuring co-elution of Ramiprilat and Ramiprilat-d5 to correct for matrix effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ramiprilat-d5 as an internal standard for the quantification of Ramiprilat in bioanalytical studies. The primary focus is on ensuring the co-elution of the analyte and its deuterated internal standard to accurately correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial for Ramiprilat and this compound to co-elute in my LC-MS/MS assay?

A1: Co-elution of the analyte (Ramiprilat) and its stable isotope-labeled internal standard (this compound) is fundamental for the accurate correction of matrix effects. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components from the biological matrix, can lead to inaccurate quantification. When Ramiprilat and this compound co-elute, they experience the same ionization conditions at the same time in the mass spectrometer's source.[1] Consequently, any matrix-induced changes in ionization efficiency will affect both compounds proportionally. The ratio of the analyte signal to the internal standard signal will, therefore, remain constant, allowing for reliable and accurate quantification of the analyte.

Q2: What are the primary reasons for a chromatographic shift between Ramiprilat and this compound?

A2: A chromatographic shift, also known as the "isotope effect," can occur due to the slight differences in physicochemical properties between the deuterated and non-deuterated compounds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. This effect is more pronounced with a higher degree of deuteration and can be influenced by the chromatographic conditions, such as the mobile phase composition and the type of stationary phase used.

Q3: Can the position of the deuterium labels on the this compound molecule affect co-elution?

A3: Yes, the position of the deuterium labels can influence the potential for a chromatographic shift. If the deuterium atoms are located near a part of the molecule that is critical for its interaction with the stationary phase, the isotope effect may be more significant. It is generally advisable to use an internal standard where the labels are in a stable position and less likely to influence chromatographic retention.

Troubleshooting Guide

This guide addresses common issues encountered when striving for co-elution of Ramiprilat and this compound.

Issue Potential Cause(s) Troubleshooting Steps
Partial or complete separation of Ramiprilat and this compound peaks. Isotope Effect: The inherent difference in retention time due to deuterium labeling.1. Optimize the Gradient: A shallower gradient can provide more time for the compounds to interact with the stationary phase, potentially improving co-elution. 2. Adjust Mobile Phase Composition: Minor changes to the organic modifier (e.g., acetonitrile, methanol) content or the pH of the aqueous phase can alter selectivity and help merge the peaks. 3. Change the Stationary Phase: If optimization of the mobile phase is unsuccessful, testing a column with a different chemistry (e.g., C8 instead of C18) or a different particle size may be necessary.
Poor peak shape for one or both compounds. Secondary Interactions: Interaction of the analytes with active sites on the stationary phase. Inappropriate pH: The pH of the mobile phase may not be optimal for the acidic nature of Ramiprilat.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain Ramiprilat in a consistent ionic state. 2. Use an Additive: Incorporating a small amount of an additive like formic acid or ammonium formate can improve peak shape by minimizing secondary interactions. 3. Lower Injection Volume: High sample loads can lead to peak distortion.
Inconsistent retention times between injections. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. Fluctuations in Mobile Phase Composition: Issues with the LC pump or improperly mixed mobile phases. Temperature Variations: Lack of column temperature control.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Check LC System Performance: Verify the pump is delivering a consistent mobile phase composition. 3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.
Significant matrix effect despite using a deuterated internal standard. Lack of Co-elution: If the analyte and internal standard are not co-eluting perfectly, they are not experiencing the same matrix effects. Differential Ionization Suppression/Enhancement: In rare cases, the matrix may affect the ionization of the analyte and internal standard differently, even with co-elution.1. Confirm Co-elution: Overlay the chromatograms of the analyte and internal standard to ensure they are eluting at the same time. If not, refer to the troubleshooting steps for peak separation. 2. Evaluate Different Lots of Matrix: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.[1] 3. Improve Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for sample cleanup.

  • To 100 µL of human serum in a microcentrifuge tube, add 10 µL of a methanolic solution containing this compound (concentration will depend on the specific assay requirements).

  • Add 300 µL of methanol to precipitate the proteins.

  • Vortex the mixture for 15 minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Filter the reconstituted sample before injection into the LC-MS/MS system.[2]

LC-MS/MS Method for Ramiprilat and this compound

The following is a representative LC-MS/MS method that can be optimized for specific instrumentation.

Parameter Condition
LC System Agilent 1290 Infinity II HPLC system or equivalent
Column Zorbax Eclipse XDB-C8 (50 x 4.6 mm, 5 µm)
Column Temperature 45°C
Mobile Phase A 0.1% Formic acid in 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Isocratic: 40% A : 60% B
Flow Rate 0.600 mL/min
Injection Volume 10 µL
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Ramiprilat: To be optimized for specific instrument this compound: To be optimized for specific instrument
Retention Time Approximately 1.30 min for Ramiprilat

Note: The specific MRM transitions for Ramiprilat and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical validation parameters for a Ramiprilat bioanalytical method using a deuterated internal standard.

Parameter Ramiprilat Reference
Linearity Range 1 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.85 ng/mL[2]
Intra-day Precision (%CV) 1.8 - 2.6%[2]
Inter-day Precision (%CV) 0.8 - 3.2%[2]
Accuracy (% Bias) -4 to 4%[2]
Recovery >90%[2]
Matrix Effect 93 - 94% (suppression)[2]

Visualizations

CoElution_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma/Serum) Spike_IS Spike with this compound Biological_Matrix->Spike_IS Extraction Protein Precipitation / SPE Spike_IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection Chromatography->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis of Ramiprilat.

Matrix_Effect_Correction cluster_no_is Without Co-eluting IS cluster_with_is With Co-eluting IS Analyte_Signal_Suppressed Analyte Signal Suppressed by Matrix Inaccurate_Quantification Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Quantification Leads to Analyte_IS_Signal_Suppressed Analyte & IS Signals Suppressed Proportionally Ratio_Constant Peak Area Ratio Remains Constant Analyte_IS_Signal_Suppressed->Ratio_Constant Results in Accurate_Quantification Accurate Quantification Ratio_Constant->Accurate_Quantification Allows for Matrix Matrix Effect (Ion Suppression) Matrix->Analyte_Signal_Suppressed Matrix->Analyte_IS_Signal_Suppressed

Caption: Logic of matrix effect correction with a co-eluting internal standard.

References

Validation & Comparative

Ramiprilat-d5 as an Internal Standard for Ramipril Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of Ramiprilat-d5 with other internal standards for the bioanalysis of Ramipril, supported by experimental data and detailed protocols.

An ideal internal standard (IS) should mimic the analyte's physicochemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the endogenous components of the biological matrix. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard due to their similarity in chemical behavior to the parent drug.

Comparative Analysis of Internal Standards

The performance of this compound as an internal standard is best evaluated by comparing its validation parameters against those of other commonly used internal standards for Ramipril bioanalysis, such as Enalapril, Enalaprilat, and other deuterated analogs like Ramipril-d3.

Table 1: Comparison of Validation Parameters for Ramipril Bioanalysis Using Different Internal Standards
Validation ParameterThis compound as ISEnalapril/Enalaprilat as ISRamipril-d3 as IS
Linearity Range (ng/mL) 0.2 - 80[1]1.09 - 108.71[2][3]1 - 100[4]
Correlation Coefficient (r²) > 0.999[5]≥ 0.98[2][3]Not explicitly stated, but linearity confirmed[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[1]1.09[2][3]0.85[4]
Intra-day Precision (%RSD) < 5.2[5]0.41 - 2.65[3]1.8 - 2.6[4]
Inter-day Precision (%RSD) < 5.0[5]0.45 - 2.70[3]Not explicitly stated
Accuracy (%) Within ±8% difference in incurred sample reanalysis[1]86.94 - 111.92[3]96 - 109[4]
Mean Recovery (%) Not explicitly stated80.56[2]Good recovery achieved[4]
Matrix Effect (%) 3.5[5]Not explicitly stated96 - 109 (enhancement)[4]

Note: The data presented is a summary from multiple sources and experimental conditions may vary.

Experimental Protocols

The choice of an internal standard is intrinsically linked to the entire bioanalytical workflow, from sample preparation to instrumental analysis.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte and IS is then analyzed. This method was employed in a study using Ramipril-d3 as the internal standard.[4]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent. One study utilized ethyl acetate for the extraction of Ramipril and its internal standard, Enalapril.[6]

  • Solid-Phase Extraction (SPE): SPE offers cleaner extracts by using a solid sorbent to retain the analytes of interest while interferences are washed away. This method has been successfully used for the extraction of Ramipril and Ramipril-d5.[5]

Chromatographic and Mass Spectrometric Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of Ramipril due to its high sensitivity and selectivity.

  • Chromatographic Separation: A C18 column is commonly used for the separation of Ramipril and its metabolites.[5][7] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[5][7]

  • Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions monitored for Ramipril are typically m/z 417.2 → 234.1, and for Ramiprilat, m/z 389.3 → 206.2.[7] For Ramipril-d5, a common transition is m/z 420.3 → 154.0.[5]

Workflow and Method Validation

The validation of a bioanalytical method ensures its reliability for the intended application. The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Ramipril using this compound as an internal standard.

Bioanalytical_Method_Validation_Workflow start Start: Method Development sample_prep Sample Preparation (e.g., SPE with this compound) start->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Detection) sample_prep->lcms_analysis validation_params Method Validation Parameters lcms_analysis->validation_params linearity Linearity & Range validation_params->linearity accuracy_precision Accuracy & Precision validation_params->accuracy_precision recovery Recovery validation_params->recovery matrix_effect Matrix Effect validation_params->matrix_effect stability Stability validation_params->stability end Validated Method for Routine Analysis linearity->end accuracy_precision->end recovery->end matrix_effect->end stability->end

References

A Comparative Guide to Internal Standards for Ramiprilat Quantification: Ramiprilat-d5 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, is a key analyte in many drug development programs. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of a deuterated internal standard, Ramiprilat-d5, and a commonly used structural analog, Enalaprilat, for the quantification of Ramiprilat.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. By incorporating heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), these standards are chemically identical to the analyte of interest but have a different mass. This subtle yet significant difference allows them to be distinguished by the mass spectrometer while exhibiting nearly identical behavior during sample preparation and chromatographic separation.

The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.

A Viable Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds with a chemical structure similar to the analyte but are not isotopically labeled. For Ramiprilat, a common structural analog used as an internal standard is Enalaprilat, the active metabolite of another ACE inhibitor, Enalapril. While more cost-effective than their deuterated counterparts, structural analogs may exhibit different physicochemical properties, leading to variations in extraction recovery and chromatographic retention times. These differences can result in a less effective compensation for matrix effects, potentially impacting the accuracy and precision of the assay.

Performance Data: A Head-to-Head Comparison

The following tables summarize the performance characteristics of bioanalytical methods for Ramiprilat using a deuterated internal standard (Ramipril-d3, a close proxy for this compound) and a structural analog internal standard (Enalaprilat). It is important to note that this data is collated from separate studies and does not represent a direct head-to-head experimental comparison within a single study.

Table 1: Performance Data using a Deuterated Internal Standard (Ramipril-d3) [1]

ParameterRamiprilat
Linearity Range (ng/mL) 1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.85
Intra-day Precision (% CV) 0.6 - 2.0
Inter-day Precision (% CV) 1.1 - 2.8
Accuracy (% Recovery) 98.0 - 105.0
Matrix Effect (%) 93 - 94 (suppression)
Recovery (%) Good

Table 2: Performance Data using a Structural Analog Internal Standard (Enalaprilat) [2][3]

ParameterRamiprilat
Linearity Range (ng/mL) 1.08 - 107.56
Lower Limit of Quantification (LLOQ) (ng/mL) 1.08
Within-batch Precision (% CV) 2.29 - 7.11
Between-batch Precision at LLOQ (% CV) 7.37
Within-batch Accuracy (%) 89.09 - 106.61
Between-batch Accuracy at LLOQ (%) 99.64
Recovery (%) 82.02 - 87.05

Experimental Protocols

Detailed methodologies for the bioanalytical assays are crucial for reproducibility and for understanding the context of the performance data.

Protocol 1: Quantification of Ramiprilat using a Deuterated Internal Standard (Ramipril-d3)[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human serum, add 10 µL of a 100 ng/mL methanolic solution of the internal standard (Ramipril-d3).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 15 minutes.

  • Centrifuge the samples.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in 100 µL of a mobile phase mixture (80% Mobile Phase A: 20% Mobile Phase B).

  • Filter the extract before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Mobile Phase A: 95:5 (v/v) Water:Methanol with 10 mM ammonium acetate and 0.1% acetic acid

  • Mobile Phase B: 3:97 (v/v) Water:Methanol with 10 mM ammonium acetate and 0.1% acetic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 25 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Ramiprilat: 389.1 → 206.1 (Quantifier), 389.1 → 156.0 (Qualifier)

    • Ramipril-d3: 420.2 → 237.2 (Quantifier), 420.2 → 163.2 (Qualifier)

Protocol 2: Quantification of Ramiprilat using a Structural Analog Internal Standard (Enalaprilat)[2][3]

1. Sample Preparation (Protein Precipitation)

  • To 0.200 mL of plasma sample, add 0.100 mL of the internal standard solution (1006.39 ng/mL of Enalaprilat).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an extraction solution.

  • Vortex for 10 minutes.

  • Centrifuge the samples for 5 minutes at 14,000 RPM at 4-8°C.

  • Transfer the supernatant to injector vials.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: HPLC system

  • Column: Chromolith speed rod RP 18e gold (50×4.6)

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion monitoring mode

  • MRM Transitions:

    • Ramiprilat: m/z transition to daughter ion at 206.1

    • Enalaprilat: Specific m/z transitions as determined by the instrument tuning

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing these methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Add Internal Standard (this compound or Enalaprilat) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Reconstitution extract->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Bioanalytical workflow for Ramiprilat quantification.

Conclusion

The choice between a deuterated internal standard like this compound and a structural analog like Enalaprilat depends on the specific requirements of the bioanalytical study.

  • This compound (and its proxies like Ramipril-d3) offers superior performance in terms of accuracy and precision due to its ability to effectively compensate for matrix effects. This makes it the preferred choice for regulated bioanalysis and studies requiring the highest level of data quality.

  • Enalaprilat provides a cost-effective alternative and can be suitable for research and discovery-phase studies where the stringent requirements of regulated bioanalysis may not be necessary. However, careful validation is crucial to ensure that it provides adequate performance for the intended application.

Researchers and drug development professionals should carefully consider the trade-offs between cost and data quality when selecting an internal standard for Ramiprilat quantification. For pivotal studies that will be submitted to regulatory agencies, the use of a deuterated internal standard is strongly recommended.

References

Cross-validation of bioanalytical methods for Ramiprilat between different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of bioanalytical methods for Ramiprilat, the active metabolite of Ramipril, between different laboratories. Ensuring consistency and reliability of bioanalytical data across multiple sites is critical for the successful development and regulatory submission of pharmaceutical products. This document outlines key experimental protocols, presents a comparative summary of performance data from published methods, and offers a logical workflow for conducting a cross-validation study.

Ramiprilat's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Ramiprilat Signaling Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Pharmacological Intervention cluster_Outcome Therapeutic Outcome Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure_Decrease Decreased Blood Pressure Blood_Pressure_Increase Increased Blood Pressure Aldosterone_Secretion->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Hydrolysis Ramiprilat->Angiotensin_I Inhibits ACE

Caption: Mechanism of action of Ramiprilat in the Renin-Angiotensin-Aldosterone System.

Comparative Performance of Published Bioanalytical Methods for Ramiprilat

The following tables summarize key performance parameters from various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ramiprilat in human plasma or serum. These methods, designated here as "Lab A," "Lab B," and "Lab C" for comparative purposes, demonstrate the range of performance characteristics that can be expected.

Table 1: Comparison of LC-MS/MS Methodologies

ParameterLab ALab BLab C
Internal Standard Enalaprilat[1][2]Not SpecifiedEnalapril[3]
Sample Preparation Solvent Extraction[1][2]Protein Precipitation[4]Not Specified
Chromatographic Column Chromolith speed rod RP 18e gold (50x4.6)[1][2]Not SpecifiedWaters Atlantis C18 (2.1 mm x 100 mm, 3 µm)[3]
Mobile Phase Acetonitrile, Methanol, and 0.2% Trifluoroacetic acid[1][2]Not Specified0.1% Formic acid-methanol (25:75, v/v)[3]
Ionization Mode Not SpecifiedNot SpecifiedElectrospray Ionization (ESI)[3]

Table 2: Comparison of Method Performance Data

ParameterLab ALab BLab C
Linearity Range (ng/mL) 1.08 - 107.56[1][2]1 - 40 (Therapeutic Range)[4][5]0.25 - 100[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.08[1][2]Not Specified0.25[3]
Intra-day Precision (%CV) 2.29 - 7.11Not Specified4.4 - 6.7[3]
Inter-day Precision (%CV) Not SpecifiedNot Specified3.5 - 4.7[3]
Accuracy (% Bias) Within-batch: 89.09 - 106.61Not SpecifiedNot Specified
Recovery (%) High (not quantified)[1][2]Good (not quantified)[4]81.0 - 98.2[3]

Experimental Protocol for Inter-Laboratory Cross-Validation

A cross-validation study is essential to ensure that a bioanalytical method produces comparable results when performed by different laboratories.[6] This process is crucial when data from multiple sites will be combined for a single study.[7] The following protocol outlines the key steps for a successful cross-validation.

Method Harmonization and Validation

Before initiating the cross-validation, both laboratories must have a fully validated bioanalytical method for Ramiprilat according to regulatory guidelines such as those from the FDA or EMA.[8] This includes establishing and documenting the method's selectivity, specificity, accuracy, precision, linearity, and stability.[1][2]

Preparation and Distribution of Samples

A set of samples should be prepared by one laboratory and distributed to the participating laboratories for analysis. This set should include:

  • Calibration Standards: A full set of calibration standards covering the entire analytical range.

  • Quality Control (QC) Samples: QC samples at a minimum of three concentration levels (low, medium, and high).

  • Incurred Samples: A selection of study samples from subjects who have been administered Ramipril, if available. Incurred sample reanalysis is a critical component of method validation.[9][10]

Sample Analysis

Each laboratory should analyze the distributed samples using their respective validated method. It is crucial that each laboratory follows their standard operating procedures (SOPs) for sample handling, preparation, and analysis.

Data Comparison and Acceptance Criteria

The data generated by each laboratory should be compared to assess the level of agreement. Statistical analysis is typically employed to evaluate for systematic bias.[7]

  • For QC Samples: The mean concentration and precision (%CV) for each QC level should be compared between laboratories. A common acceptance criterion is that the difference between the mean values from the two laboratories should not exceed 15-20%.

  • For Incurred Samples: The results for incurred samples should be compared. The percentage difference for each sample should be within ±20% for at least two-thirds of the samples.

Cross-Validation Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Evaluation Phase 3: Evaluation Method_Validation_Lab_A Method Validation (Lab A) Sample_Preparation Prepare & Distribute Samples (Standards, QCs, Incurred Samples) Method_Validation_Lab_A->Sample_Preparation Method_Validation_Lab_B Method Validation (Lab B) Method_Validation_Lab_B->Sample_Preparation Analysis_Lab_A Sample Analysis (Lab A) Sample_Preparation->Analysis_Lab_A Analysis_Lab_B Sample Analysis (Lab B) Sample_Preparation->Analysis_Lab_B Data_Compilation Compile Data from Both Labs Analysis_Lab_A->Data_Compilation Analysis_Lab_B->Data_Compilation Statistical_Analysis Statistical Analysis (Bias, Precision) Data_Compilation->Statistical_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Pass Cross-Validation Successful Acceptance_Criteria->Pass Pass Fail Investigation & Re-analysis Acceptance_Criteria->Fail Fail

Caption: A generalized workflow for inter-laboratory cross-validation of a bioanalytical method.

Conclusion

The cross-validation of bioanalytical methods for Ramiprilat is a critical step in ensuring the consistency and reliability of data generated across different laboratories. By following a structured protocol that includes method harmonization, analysis of a common set of samples, and rigorous statistical comparison of the results, researchers can have confidence in the integrity of their data for pharmacokinetic studies and regulatory submissions. The provided comparative data from published methods serves as a useful benchmark for laboratories developing and validating their own assays for Ramiprilat.

References

Ramiprilat-d5 versus Enalaprilat-d5: A Comparative Guide for Internal Standards in ACE Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and bioanalysis, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable analytical methods for the quantification of angiotensin-converting enzyme (ACE) inhibitors. The internal standard serves to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results. Among the choices for the analysis of ACE inhibitors like Ramipril and Enalapril, the deuterated forms of their active metabolites, Ramiprilat-d5 and Enalaprilat-d5, are often considered. This guide provides a comparative overview of their performance based on available experimental data, details common experimental protocols, and illustrates relevant biological and analytical pathways.

Performance Data Summary

The choice between this compound and Enalaprilat-d5 as an internal standard often depends on the specific analyte being quantified. Ideally, a stable isotope-labeled internal standard that is structurally identical to the analyte is preferred as it co-elutes and has similar ionization efficiency, thus providing the best correction for matrix effects and other sources of variability. However, when a deuterated standard for the specific analyte is unavailable or cost-prohibitive, a deuterated version of a closely related compound, such as another ACE inhibitor's active metabolite, can be a suitable alternative.

Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy/Recovery (%)Reference
Ramipril0.0503–32.85060.0503Not specifiedNot specifiedNo matrix effect observed[1]
Ramipril, Ramiprilat0.5-250Not specifiedNot specifiedNot specified88.7 (Ramipril), 101.8 (Ramiprilat)[2]

Table 2: Performance Characteristics of LC-MS/MS Methods Using Enalaprilat or Enalapril as an Internal Standard

Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy/Recovery (%)Reference
Ramipril, Ramiprilat1.09-108.71 (Ramipril), 1.08-107.56 (Ramiprilat)1.09 (Ramipril), 1.08 (Ramiprilat)2.70 (Ramipril LLOQ), 7.37 (Ramiprilat LLOQ)Not specified101.12 (Ramipril LLOQ), 99.64 (Ramiprilat LLOQ)[3]
Ramipril0.50-800.5≤ 7.0≤ 10.2105-108 (intra-day), 99-106 (inter-day)[4]
Ramipril, Ramiprilat0.10-100 (Ramipril), 0.25-100 (Ramiprilat)0.10 (Ramipril), 0.25 (Ramiprilat)2.8-6.4 (Ramipril), 4.3-4.6 (Ramiprilat)4.4-6.7 (Ramipril), 3.5-4.7 (Ramiprilat)81.0-98.2[5]
Enalapril, Enalaprilat1-1001< 6.6Not specified81 (Enalapril)[6]
Enalapril, Enalaprilat1-5001Not specifiedNot specifiedNot specified[7][8]

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of ACE inhibitors in biological matrices using either this compound or Enalaprilat-d5 as an internal standard with LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Sample Pre-treatment: Thaw frozen plasma samples at room temperature. To 500 µL of plasma, add the internal standard solution (e.g., 50 µL of this compound or Enalaprilat-d5 in methanol). Vortex for 30 seconds.

  • Acidification: Add 500 µL of 0.1 M HCl to the plasma sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of a mixture of methanol and water (e.g., 20:80, v/v).

  • Elution: Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is employed. For example, a mobile phase consisting of methanol and 5 mM ammonium acetate buffer (pH 4.5) in a ratio of 85:15 (v/v) has been used.[1]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is generally used. For Ramipril and its metabolites, negative ion mode has been shown to be effective.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example:

      • Ramipril: m/z 415.6 → 154.0[1]

      • Ramiprilat: m/z 389.3 → 206.2[5]

      • This compound: m/z 420.3 → 154.0[1]

      • Enalapril: m/z 377.3 → 234.2[5]

      • Enalaprilat: m/z 349.2 → 206.1 (example transition)

Mandatory Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Ramipril, Enalapril) ACE_Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the mechanism of action of ACE inhibitors.

Experimental Workflow for ACE Inhibitor Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Enalaprilat-d5) Plasma->Add_IS Precipitation Protein Precipitation / Acidification Add_IS->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: A generalized experimental workflow for the quantification of ACE inhibitors in plasma using an internal standard.

Conclusion

Both this compound and Enalaprilat-d5 can serve as effective internal standards for the quantification of ACE inhibitors by LC-MS/MS. The choice between them should be guided by the specific analyte of interest, with the deuterated analog of the analyte itself being the ideal choice. When this is not feasible, a deuterated analog of a structurally similar compound, such as using Enalaprilat-d5 for Ramipril analysis or vice versa, can provide reliable results, as evidenced by the validation data from various studies. The experimental protocols outlined provide a solid foundation for developing a robust analytical method. Researchers should perform their own method validation to ensure the chosen internal standard is appropriate for their specific application and meets the required performance criteria for accuracy, precision, and linearity.

References

Evaluating the Bioanalytical Assay of Ramiprilat with Ramiprilat-d5: A Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount to ensure the integrity of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive evaluation of the linearity, accuracy, and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Ramiprilat, the active metabolite of Ramipril, utilizing its deuterated stable isotope, Ramiprilat-d5, as an internal standard (IS). The performance of this assay is compared with alternative methods to offer a clear perspective on its suitability.

Performance Data Summary

The following tables summarize the quantitative data for linearity, accuracy, and precision of Ramiprilat assays from various studies. The use of a deuterated internal standard like this compound is a common strategy to compensate for matrix effects and variability in sample processing, often leading to enhanced precision and accuracy.

Table 1: Linearity of Ramiprilat Assays
Linearity Range (ng/mL)Correlation Coefficient (r²)Internal StandardAnalytical MethodReference
0.2 - 80> 0.99Not SpecifiedLC-MS/MS[1][2]
1.08 - 107.56≥ 0.98EnalaprilatLC-MS/MS[3][4]
1 - 100Not SpecifiedRamipril-D3LC-MS/MS[5]
0.5 - 250Not SpecifiedNot SpecifiedLC-MS-MS[6]
0.2 - 100Not SpecifiedNot SpecifiedLC-MS/MS[7]
Table 2: Accuracy of Ramiprilat Assays
QC LevelConcentration (ng/mL)Accuracy (% Bias or % Recovery)Internal StandardAnalytical MethodReference
LLOQ1.0899.64% (% Accuracy)EnalaprilatLC-MS/MS[3]
LQC, MQC, HQCNot SpecifiedWithin ±15% of nominal valuesNot SpecifiedLC-MS/MS[8]
LQC (2.5), HQC (75)2.5, 75Within accepted rangesRamipril-D3LC-MS/MS[5]
Not SpecifiedNot SpecifiedOverall recovery of 101.8%Not SpecifiedLC-MS-MS[6]
Table 3: Precision of Ramiprilat Assays
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Internal StandardAnalytical MethodReference
LLOQ1.087.37%Not ReportedEnalaprilatLC-MS/MS[3]
Within-batchNot Specified2.29% to 7.11%Not ReportedEnalaprilatLC-MS/MS[9]
LLOQ, LQC, MQC, HQCNot Specified< 15% (20% for LLOQ)< 15% (20% for LLOQ)Not SpecifiedLC-MS/MS[8]
LQC (2.5), HQC (75)2.5, 75Within accepted rangesWithin accepted rangesRamipril-D3LC-MS/MS[5]

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for Ramiprilat using this compound is outlined below. This protocol is a composite based on common practices described in the referenced literature.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Frozen plasma samples containing Ramiprilat are thawed at room temperature.

  • Internal Standard Spiking: An aliquot of this compound internal standard solution is added to each plasma sample, calibration standard, and quality control (QC) sample.

  • Acidification: Samples are acidified, typically with phosphoric acid, to a pH of approximately 2-3.

  • SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned sequentially with methanol and water.

  • Sample Loading: The acidified plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a solution (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution: Ramiprilat and this compound are eluted from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C18 column (e.g., 50 x 4.6 mm, 5 µm), is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[10][11]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[10]

    • Injection Volume: A small volume, usually 5-20 µL, of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally employed.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Ramiprilat and this compound are monitored. For example, a possible transition for Ramiprilat could be m/z 389.1 → 206.1.[5]

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Primary stock solutions of Ramiprilat and this compound are prepared in a suitable solvent like methanol.

  • Working Solutions: A series of working standard solutions of Ramiprilat are prepared by diluting the stock solution.

  • Calibration Standards: Calibration standards are prepared by spiking known concentrations of Ramiprilat working solutions into blank biological matrix (e.g., human plasma).

  • Quality Control (QC) Samples: QC samples are prepared independently at a minimum of three concentration levels: low, medium, and high, spanning the range of the calibration curve.

Visualizing the Workflow and Validation Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection Quantify Quantification of Ramiprilat MS->Quantify G cluster_params Key Validation Parameters cluster_metrics Acceptance Criteria Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision r2 r² ≥ 0.98 Linearity->r2 Bias Bias within ±15% Accuracy->Bias CV CV ≤ 15% Precision->CV

References

Incurred Sample Reanalysis: A Comparative Guide for Bioanalytical Methods of Ramiprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, with a focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data reliability. The use of a stable isotope-labeled internal standard, such as Ramiprilat-d5, is pivotal for accurate and precise bioanalysis. This document presents supporting experimental data, detailed methodologies, and a comparative overview of different analytical approaches.

The Critical Role of Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a fundamental aspect of bioanalytical method validation, designed to assess the reproducibility of the method using actual study samples from dosed subjects. Unlike calibration standards and quality control (QC) samples prepared by spiking known concentrations of an analyte into a blank matrix, incurred samples contain the drug and its metabolites as they exist in vivo. Factors such as protein binding, back-conversion of metabolites, and the presence of unknown metabolites can influence the behavior of the analyte during analysis, potentially leading to discrepancies between the initial and reanalyzed results.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR to ensure the ruggedness and reliability of bioanalytical methods. The general acceptance criterion for small molecules is that at least two-thirds (67%) of the reanalyzed samples must have concentrations within ±20% of the original reported value.

Comparative Performance of Bioanalytical Methods for Ramiprilat

The most prevalent method for the quantification of Ramiprilat in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and throughput. The choice of internal standard is a critical factor in the performance of an LC-MS/MS assay.

Table 1: Comparison of LC-MS/MS Method Performance for Ramiprilat Analysis

ParameterMethod 1: this compound ISMethod 2: Enalaprilat ISMethod 3: Ramipril-d5 IS
Internal Standard (IS) This compoundEnalaprilatRamipril-d5
Linearity Range 0.2 - 80 ng/mL1.08 - 107.56 ng/ml0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1.08 ng/ml0.5 ng/mL
Precision (%CV) < 15%< 10%< 10%
Accuracy (%Bias) Within ±15%Within ±15%Within ±15%
Recovery Not explicitly reported82.02% - 87.05%Not explicitly reported
Matrix Effect Not explicitly reportedNot significantNot significant
Incurred Sample Reanalysis (% Difference) 100% of samples within 8%Data not availableData not available

Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Direct head-to-head comparative studies are limited.

One study demonstrated exceptional performance with a method utilizing a deuterated internal standard for Ramipril and Ramiprilat, where 100% of the incurred sample reanalysis results for Ramiprilat were within 8% of the original values, with a mean difference of only 1.40%. This significantly exceeds the regulatory requirement of 67% of samples within 20%, highlighting the robustness of the method. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery more effectively than structurally analogous internal standards like Enalaprilat.

Experimental Protocols

Key Experiment: Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the logical workflow of an Incurred Sample Reanalysis experiment.

ISR_Workflow Incurred Sample Reanalysis (ISR) Workflow cluster_study Clinical/Preclinical Study cluster_initial_analysis Initial Bioanalysis cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome CollectSamples Collect Samples from Dosed Subjects InitialAnalysis Analyze Samples Using Validated Method CollectSamples->InitialAnalysis ReportResults Report Initial Concentrations InitialAnalysis->ReportResults SelectSamples Select a Subset of Incurred Samples ReportResults->SelectSamples ReanalyzeSamples Reanalyze Selected Samples SelectSamples->ReanalyzeSamples CompareResults Compare Initial and Reanalyzed Concentrations ReanalyzeSamples->CompareResults AcceptanceCriteria Apply Acceptance Criteria (e.g., ≥67% within ±20%) CompareResults->AcceptanceCriteria Pass Method is Robust and Reliable AcceptanceCriteria->Pass Pass Fail Investigation Required AcceptanceCriteria->Fail Fail

Caption: Logical workflow of an Incurred Sample Reanalysis (ISR) experiment.

Detailed Methodology: LC-MS/MS Bioanalytical Method for Ramiprilat

The following provides a representative, detailed protocol for the quantification of Ramiprilat in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ramiprilat: m/z 389.2 -> 206.1

    • This compound: m/z 394.2 -> 211.1

Alternative Bioanalytical Methods

While LC-MS/MS is the predominant technique, other methods have been explored for the analysis of ACE inhibitors.

Capillary Electrophoresis (CE)

Capillary electrophoresis has been successfully applied for the separation and quantification of Ramipril and its impurities. This technique offers advantages such as high separation efficiency, low sample and reagent consumption, and short analysis times. While specific applications to Ramiprilat in biological matrices are less common in the literature, the principles of the method suggest its potential as a viable alternative or complementary technique, particularly for chiral separations or impurity profiling.

The following diagram illustrates the basic principle of a capillary electrophoresis experiment.

CE_Principle Principle of Capillary Electrophoresis cluster_setup CE System Setup cluster_process Separation Process HVPS High Voltage Power Supply Anode HVPS->Anode Cathode HVPS->Cathode InletVial Inlet Vial (Buffer + Sample) OutletVial Outlet Vial (Buffer) Capillary Fused Silica Capillary InletVial->Capillary Capillary->OutletVial Detector Detector Capillary->Detector Injection Sample Injection (Hydrodynamic or Electrokinetic) Separation Separation based on Charge-to-Size Ratio Injection->Separation Detection Detection of Analytes (e.g., UV-Vis Absorbance) Separation->Detection

Caption: Basic principle of a Capillary Electrophoresis (CE) experiment.

Conclusion

The reliability of bioanalytical data is paramount in drug development. Incurred Sample Reanalysis is an indispensable tool for ensuring the reproducibility and robustness of methods used to quantify drugs and their metabolites in biological matrices. For the bioanalysis of Ramiprilat, LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as this compound, have demonstrated superior performance, particularly in the context of ISR. While alternative methods like capillary electrophoresis may offer certain advantages, LC-MS/MS remains the gold standard for its sensitivity, specificity, and established track record in regulated bioanalysis. The data and protocols presented in this guide are intended to assist researchers in the selection and implementation of robust and reliable bioanalytical methods for Ramiprilat, ultimately contributing to the generation of high-quality data in pharmacokinetic and clinical studies.

Ramiprilat-d5 Reference Material: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the quantitative analysis of ramipril and its active metabolite, ramiprilat, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive overview of the availability and certification of Ramiprilat-d5, a commonly used deuterated internal standard. It also offers a comparison with alternative standards and presents supporting experimental data from published literature.

Availability and Supplier Specifications

This compound is commercially available from several suppliers of reference materials. While specific certifications may vary, a Certificate of Analysis (CoA) is typically provided, outlining key quality attributes. Below is a summary of information gathered from various suppliers.

SupplierCAS NumberMolecular FormulaPurity Specification (Typical)Provided Documentation
Simson Pharma 1356837-92-7C₂₁H₂₃D₅N₂O₅>90% (Chromatographic Purity)[1]Certificate of Analysis[1][2]
MedchemExpress 1356837-92-7C₂₁H₂₃D₅N₂O₅Not explicitly statedProduct Data Sheet[3]
Santa Cruz Biotechnology 1356837-92-7C₂₁H₂₃D₅N₂O₅Not explicitly statedCertificate of Analysis available upon request[4]
Sussex Research Laboratories 1132661-86-9 (for Ramipril-d5)C₂₃H₂₇D₅N₂O₅>95% (HPLC)Technical Data Sheet[5]
CP Lab Safety 1132661-86-9 (for Ramipril-d5)C₂₃H₂₇D₅N₂O₅99%+ deuterated forms (d1-d5)[6]Product Specifications[6]
LGC Standards 1132661-86-9 (for Ramipril-d5)C₂₃H₂₇D₅N₂O₅Not explicitly statedProduct Data Sheet[7]

Note: Ramipril-d5 is the deuterated form of the prodrug ramipril, while this compound is the deuterated form of the active metabolite. Researchers should ensure they are selecting the appropriate standard for their specific analytical needs.

Certification and Quality Assurance

While many suppliers provide a manufacturer's Certificate of Analysis, the highest level of quality assurance for a reference material is accreditation to ISO 17034 . This standard ensures the competence of the manufacturer in producing certified reference materials (CRMs) with established traceability, uncertainty, and stability.[8][9] Researchers requiring a CRM for regulatory submissions or rigorous quality systems should inquire with suppliers about the availability of ISO 17034 certified this compound.

A typical Certificate of Analysis for this compound will include the following information[1]:

  • Product Name and Chemical Name

  • CAS Number and Molecular Formula

  • Molecular Weight

  • Storage Conditions

  • Test Results:

    • Appearance

    • Solubility

    • ¹H-NMR for structural confirmation

    • Mass Spectrometry for confirmation of mass

    • Chromatographic Purity (e.g., by HPLC)

This compound in Bioanalytical Methods: A Performance Overview

This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ramipril and ramiprilat in biological matrices such as human plasma and serum. Its key advantage is its structural similarity to the analyte, which ensures similar extraction efficiency and chromatographic behavior, thereby correcting for matrix effects and variations in sample processing.

Below is a diagram illustrating a typical bioanalytical workflow using a deuterated internal standard.

bioanalytical_workflow sample Biological Sample (Plasma/Serum) is_spike Spike with this compound (Internal Standard) sample->is_spike Addition extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) is_spike->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Injection quant Quantification (Analyte/IS Peak Area Ratio) lc_ms->quant Data Acquisition

Bioanalytical workflow using an internal standard.

Comparison with Alternative Internal Standards

While this compound is an ideal internal standard due to its isotopic labeling, other compounds have also been successfully used in the bioanalysis of ramipril and ramiprilat. The choice of internal standard can be influenced by factors such as cost, commercial availability, and the specific requirements of the analytical method.

Internal StandardRationale for UsePotential Considerations
This compound Stable isotope-labeled analog of the analyte. Co-elutes with ramiprilat, providing the most accurate correction for matrix effects and variability.[3][10]Higher cost compared to non-isotopically labeled analogs.
Enalapril Structurally similar ACE inhibitor.[11][12]May have different chromatographic retention time and ionization efficiency compared to ramiprilat, potentially leading to less accurate correction for matrix effects.
Telmisartan-d3 Deuterated angiotensin II receptor blocker. Used in a validated LC-MS/MS method for simultaneous estimation of ramipril and telmisartan.[13]Different chemical class and structure, may not perfectly mimic the behavior of ramiprilat during sample preparation and analysis.

The following diagram illustrates the decision-making process for selecting an appropriate internal standard.

is_selection start Start: Need Internal Standard for Ramiprilat Analysis ideal Is a stable isotope-labeled analog available and affordable? start->ideal ramiprilat_d5 Use this compound ideal->ramiprilat_d5 Yes structural_analog Consider a structural analog (e.g., Enalapril) ideal->structural_analog No other_deuterated Consider another deuterated compound (e.g., Telmisartan-d3) ideal->other_deuterated Alternative validate Thoroughly validate the method for matrix effects and recovery structural_analog->validate other_deuterated->validate

Decision tree for internal standard selection.

Experimental Protocols: Key Methodologies

Detailed experimental protocols for the analysis of ramipril and ramiprilat using deuterated internal standards can be found in the scientific literature. Below is a summary of key parameters from a published LC-MS/MS method.

Sample Preparation (Liquid-Liquid Extraction) [13]

  • To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

  • Add the internal standard solution (Ramipril-d5).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions [13][14]

  • LC Column: C18 column (e.g., Betasil C18, Hypurity C18)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 2 mM ammonium acetate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

MRM Transitions (Example) [11]

  • Ramipril: m/z 417.3 → 234.3

  • Ramiprilat: m/z 389.3 → 206.2

  • Enalapril (IS): m/z 377.3 → 234.2

References

A Comparative Guide to the Inter-laboratory Quantification of Ramiprilat Using Ramiprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various validated bioanalytical methods for the quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril. The focus is on methods employing the stable isotope-labeled internal standard, ramiprilat-d5, to ensure high accuracy and precision. This document synthesizes data from multiple studies to aid laboratories in selecting and implementing robust quantification assays.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of ramiprilat in human plasma. These methods commonly utilize this compound as an internal standard to correct for matrix effects and variations in sample processing.

Method Reference Lower Limit of Quantification (LLOQ) (ng/mL) Linearity Range (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE)
Method 1[1]0.250.25 - 1004.4 - 6.73.5 - 4.7Within ±15%
Method 2[2]0.50.5 - 250Not explicitly statedNot explicitly statedNot explicitly stated
Method 3[3]0.20.2 - 80Not explicitly statedNot explicitly statedNot explicitly stated
Method 4[4][5]1.081.08 - 107.562.29 - 7.11Not explicitly stated99.64% (at LLOQ)

Note: %RSD (Relative Standard Deviation) indicates precision, and %RE (Relative Error) indicates accuracy. Lower %RSD and %RE values closer to zero represent better performance.

Experimental Protocols

The methodologies outlined below are representative of the common workflows for ramiprilat quantification in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE) [2]

  • Objective: To extract ramiprilat and the internal standard from plasma and remove interfering substances.

  • Procedure:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load a plasma sample (typically 0.1 to 0.5 mL) that has been spiked with the this compound internal standard.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

    • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Sample Preparation: Protein Precipitation [6]

  • Objective: A simpler and faster method to remove proteins from the plasma sample.

  • Procedure:

    • To a plasma sample (e.g., 100 µL), add the internal standard (this compound).

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion for analysis.

    • If evaporated, reconstitute the residue in the mobile phase.

3. Liquid Chromatography (LC) [1]

  • Objective: To chromatographically separate ramiprilat and this compound from other components in the sample extract.

  • Typical Parameters:

    • Column: A reverse-phase column, such as a C18, is commonly used (e.g., Waters Atlantis C18, 2.1 mm x 100 mm, 3 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase composition is 0.1% formic acid-methanol (25:75, v/v).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

4. Tandem Mass Spectrometry (MS/MS) [1]

  • Objective: To detect and quantify ramiprilat and this compound with high specificity and sensitivity.

  • Typical Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

      • Ramiprilat Transition: m/z 389.3 → 206.2

      • This compound Transition: The precursor ion will be shifted by +5 Da (m/z 394.3), while the product ion may or may not be shifted depending on the fragmentation pattern.

    • Instrument Settings: Parameters such as collision energy, declustering potential, and ion source temperature are optimized to achieve the best signal-to-noise ratio for the analytes.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of ramiprilat in a biological matrix using an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation or Solid-Phase Extraction B->C D Centrifugation / Elution C->D E Supernatant / Eluate Collection D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Ratio of Analyte to Internal Standard H->I J Quantification using Calibration Curve I->J K Reportable Result J->K Final Concentration

Caption: Workflow for Ramiprilat Quantification.

This guide highlights the robustness and reliability of using this compound as an internal standard for the quantification of ramiprilat. While specific parameters may vary between laboratories, the fundamental principles and workflows presented here provide a solid foundation for developing and validating accurate bioanalytical methods.

References

Assessing the stability of Ramiprilat-d5 under various storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds like Ramiprilat-d5 is critical for ensuring accurate experimental outcomes and the development of robust pharmaceutical products. This guide provides a comparative assessment of the stability of this compound under various storage conditions, supported by experimental data from studies on its non-deuterated analog, ramipril, and the established principles of kinetic isotope effects.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, often exhibit enhanced metabolic and chemical stability.[][2] This increased stability is attributed to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon, requiring more energy to break.[] Consequently, this compound is anticipated to demonstrate superior stability compared to its non-deuterated counterpart, ramiprilat, and the parent drug, ramipril.

Comparative Stability Data

While direct, comprehensive stability studies on this compound are not extensively published, we can infer its stability profile from the wealth of data available for ramipril. Ramipril is known to be susceptible to degradation, particularly through hydrolysis to form its active metabolite, ramiprilat, and cyclization to form a diketopiperazine (DKP) derivative.[3][4][5] The rate of this degradation is influenced by temperature, humidity, and pH.[4][6][7]

The following table summarizes the expected stability of this compound in comparison to Ramipril under various conditions, based on the principles of deuteration.

Storage ConditionParameterRamipril (Reported)This compound (Predicted)Reference
Temperature Degradation RateIncreases with temperature.[4][5]Lower degradation rate compared to Ramipril at equivalent temperatures.[][2]
Shelf-life at 5°C-Expected to be significantly longer than Ramipril.[7]
Shelf-life at 25°C-Expected to be significantly longer than Ramipril.[7]
Shelf-life at 40°C0.0449 years (in nanoemulsion)[7]Expected to be significantly longer than Ramipril.[7]
Humidity (RH) DegradationVulnerable to humidity, leading to hydrolysis.[3][4]More resistant to hydrolytic degradation due to the kinetic isotope effect.[]
Recommended StorageMust be protected from moisture.[4][5]Storage in a dry environment is still recommended for optimal stability.[8]
pH in Aqueous Solution StabilityMost stable in acidic conditions (pH 2).[6]Expected to exhibit a similar pH-stability profile but with a lower degradation rate across the pH range.[][6]
Degradation PathwayHydrolysis to ramiprilat is a key pathway.[9]The rate of hydrolysis to deuterated ramiprilat is expected to be slower.[]
Light Exposure PhotostabilityGenerally stable under photolytic stress.[10]Expected to be stable under photolytic stress.[8]

Experimental Protocols

To assess the stability of this compound, standard stability-indicating methods can be employed, similar to those used for ramipril. The following outlines a typical experimental protocol.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[11]

  • Column: A reverse-phase C18 column is commonly used for the analysis of ramipril and its metabolites.[10][11]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 2.4) and an organic solvent like acetonitrile or methanol is typically used.[10]

  • Detection: UV detection at approximately 210 nm is appropriate for ramipril and its derivatives.[7][11]

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, this compound samples should be subjected to forced degradation under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[10] These conditions include:

    • Acidic Hydrolysis: 0.1 N HCl[10]

    • Alkaline Hydrolysis: 0.1 N NaOH[10]

    • Neutral Hydrolysis: Water[10]

    • Oxidative Degradation: 3% H2O2[10]

    • Thermal Degradation: 70°C[10]

    • Photodegradation: Exposure to UV and visible light[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

LC-MS can be used to identify the structural information of any degradation products formed during the stability studies.[3][6]

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term & Accelerated Stability Studies A Develop Stability-Indicating HPLC Method B Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) A->B C Subject this compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) B->C D Analyze Stressed Samples by HPLC C->D E Identify Degradation Products by LC-MS D->E H Determine Degradation Kinetics & Shelf-life E->H F Store this compound at Various Temperature/Humidity Conditions (ICH) G Analyze Samples at Pre-defined Time Points F->G G->H

Caption: Workflow for this compound Stability Assessment.

Signaling Pathway of ACE Inhibition

Ramiprilat, the active form of ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[12] This inhibition is central to its therapeutic effect. This compound is expected to follow the same mechanism of action.

G cluster_0 Renin-Angiotensin System cluster_1 Pharmacological Intervention cluster_2 Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Ramiprilat_d5 This compound ACE ACE Ramiprilat_d5->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of ACE Inhibition by this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of Ramiprilat-d5, a deuterated analog of Ramiprilat, an active metabolite of the ACE inhibitor Ramipril. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific hazard data for this compound is limited, the parent compound, Ramipril, is classified as a substance with potential reproductive toxicity. Therefore, stringent safety measures should be adopted.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Respiratory Protection: In case of dust formation, a self-contained breathing apparatus is recommended.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation of dust.[1]

  • Prevent contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, as with many pharmaceutical compounds, prioritizes controlled waste management streams over simple dilution or household disposal.

1. Institutional and Regulatory Compliance:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on pharmaceutical waste.

  • Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.

2. Preferred Disposal Method: Approved Waste Disposal Plant:

  • The most appropriate method for the disposal of this compound is to send it to a licensed and approved hazardous waste disposal facility.

  • Package the waste in a clearly labeled, sealed container compatible with the chemical.

3. Alternative Disposal for Small Quantities (if permitted by institutional policy):

  • For minute residual quantities, and only if explicitly allowed by your institution's EHS guidelines and local regulations, the following procedure, adapted from FDA recommendations for pharmaceutical disposal, can be considered.[3][4][5]

    • Do not flush down the drain. This is to prevent the introduction of active pharmaceutical ingredients into the water supply.

    • Inertization: Mix the this compound with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt.[3][4][5] This makes the compound less appealing to pets and children and prevents unauthorized use.[3][4] Do not crush tablets or capsules if applicable.[4]

    • Containment: Place the mixture in a sealable container, such as a plastic bag or an empty, non-recyclable container, to prevent leakage.[3][4]

    • Final Disposal: Place the sealed container in the regular municipal solid waste (trash).[3][4]

4. Decontamination of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Scratch out or remove all personal and chemical information from the label of the empty container before recycling or discarding it.[3][4]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.[1]

  • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.

  • Collect the material in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_EHS Consult Institutional EHS Guidelines and Local Regulations start->check_EHS approved_plant Dispose of contents/container to an approved waste disposal plant. check_EHS->approved_plant Primary Recommended Path alternative_allowed Is alternative disposal for small quantities permitted? check_EHS->alternative_allowed If primary path is not feasible end End of Disposal Process approved_plant->end mix_inert Mix with an undesirable substance (e.g., coffee grounds, cat litter). alternative_allowed->mix_inert Yes prohibited Alternative disposal is not permitted. alternative_allowed->prohibited No seal_container Place mixture in a sealed container. mix_inert->seal_container trash_disposal Dispose of sealed container in municipal trash. seal_container->trash_disposal trash_disposal->end prohibited->approved_plant

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ramiprilat-d5. Given the limited specific safety data for this deuterated compound, a conservative approach is mandated, treating it as a potent active pharmaceutical ingredient (API) with pharmacological properties similar to its non-deuterated counterpart, Ramiprilat.

Compound Information

PropertyValueSource
Chemical Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acidToronto Research Chemicals
CAS Number 1356837-92-7Toronto Research Chemicals
Molecular Formula C₂₁H₂₃D₅N₂O₅Toronto Research Chemicals
Molecular Weight 393.49 g/mol Toronto Research Chemicals
Pharmacological Class Angiotensin-Converting Enzyme (ACE) Inhibitor[1][2]

Hazard Identification and Risk Assessment

Occupational Exposure Limits (OELs) for potent compounds are typically in the range of 0.03 to 10 µg/m³ over an eight-hour time-weighted average. [4] Although a specific OEL for this compound has not been established, it is prudent to handle it within a facility designed for potent compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Hand Protection Double-gloving with nitrile glovesProvides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles. A face shield offers broader protection.
Respiratory Protection A properly fitted N95 or higher-rated respirator. For higher-risk activities (e.g., handling larger quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of airborne particles. The choice of respirator should be based on a risk assessment of the specific procedure.
Body Protection A disposable lab coat with long sleeves and elastic cuffs. For high-potency API handling, a disposable suit (e.g., Tyvek) is recommended.Protects skin and personal clothing from contamination. Disposable garments prevent the spread of the compound outside the laboratory.
Foot Protection Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents tracking of contaminants out of the work area.

Engineering Controls

Engineering controls are the primary means of minimizing exposure to potent compounds.

Control TypeDescription
Ventilation All handling of this compound powder should be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[5]
Containment Use of containment systems such as glove bags or isolators for weighing and transferring powders.

Handling and Storage Procedures

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) when unpacking.

  • Open the package in a designated containment area, such as a chemical fume hood.

Weighing and Solution Preparation:

  • Perform all weighing operations within a ventilated balance enclosure or glove box to contain any airborne powder.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Some sources suggest storage at -20°C for long-term stability.[6]

  • A study on Ramipril (the prodrug) indicated instability at elevated temperatures and humidity, suggesting that Ramiprilat should also be protected from these conditions.[7]

Spill and Emergency Procedures

ScenarioProcedure
Minor Powder Spill 1. Do not use a dry brush or compressed air. 2. Gently cover the spill with damp paper towels to avoid raising dust. 3. Wipe the area from the outside in, placing the contaminated materials in a sealed bag for disposal. 4. Clean the area with a suitable detergent and then decontaminate with a 10% bleach solution followed by a water rinse.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, weighing papers, disposable lab coats) 1. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. 2. Do not mix with other waste streams.
Liquid Waste (e.g., unused solutions, contaminated solvents) 1. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. 2. Ensure the container is compatible with the solvents used.
Sharps Waste (e.g., contaminated needles, pipette tips) 1. Dispose of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Handling this compound

Ramiprilat_Handling_Workflow start Start: Receive and Inspect Package ppe Don Appropriate PPE start->ppe Intact spill Spill Occurs start->spill Damaged unpack Unpack in Containment Area weigh Weigh Compound in Ventilated Enclosure unpack->weigh ppe->unpack prepare Prepare Solution in Fume Hood weigh->prepare experiment Perform Experiment prepare->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste end End dispose_waste->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.